Product packaging for Carbazeran(Cat. No.:CAS No. 70724-25-3)

Carbazeran

Cat. No.: B1668340
CAS No.: 70724-25-3
M. Wt: 360.4 g/mol
InChI Key: QJGVXJYGDBSPSJ-UHFFFAOYSA-N
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Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N4O4 B1668340 Carbazeran CAS No. 70724-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17/h9-11,13H,4-8H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGVXJYGDBSPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220983
Record name Carbazeran
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70724-25-3
Record name Carbazeran
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Record name Carbazeran [USAN:INN]
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Record name Carbazeran
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Record name 70724-25-3
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Record name CARBAZERAN
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Foundational & Exploratory

An In-depth Technical Guide to the Pharmacology of Carbazeran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Carbazeran is classified as a potent phosphodiesterase (PDE) inhibitor, publicly available scientific literature does not provide specific details on its direct mechanism of action, including its affinity for various phosphodiesterase isoforms (e.g., IC50 values) or its precise effects on cyclic nucleotide signaling pathways. The predominant focus of existing research has been on its metabolic fate. This guide, therefore, summarizes the current understanding of this compound's pharmacology, with a primary emphasis on its well-documented metabolism and a general overview of the therapeutic class to which it belongs.

Introduction to this compound

This compound is a pharmacological agent identified as a potent phosphodiesterase inhibitor.[1] Phosphodiesterase inhibitors are a class of drugs that modulate intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular function. By elevating the levels of these cyclic nucleotides, PDE inhibitors can elicit a wide range of physiological responses, including vasodilation, cardiac inotropy, and anti-inflammatory effects. While the intended therapeutic applications of this compound were likely linked to these effects, its development was significantly impacted by its metabolic profile.

The Core Mechanism of Action: Phosphodiesterase Inhibition (General Overview)

Phosphodiesterases are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cGMP, terminating their signaling activity. Different families of PDEs (PDE1-PDE11) exhibit distinct substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate) and are expressed in various tissues throughout the body. This tissue-specific expression allows for the targeted modulation of signaling pathways.

The general mechanism of action for a PDE inhibitor like this compound involves the competitive or non-competitive inhibition of one or more PDE isoforms. This inhibition leads to an accumulation of intracellular cAMP and/or cGMP, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).

Signaling Pathways

The elevation of intracellular cAMP and cGMP can trigger various signaling cascades. The following diagram illustrates the general pathways influenced by PDE inhibition.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE->AMP Hydrolyzes to GMP GMP PDE->GMP Hydrolyzes to This compound This compound This compound->PDE Inhibits Cellular_Response Cellular Response (e.g., Vasodilation, Inotropy) PKA->Cellular_Response Leads to PKG->Cellular_Response Leads to Carbazeran_Metabolism This compound This compound Oxo_Metabolites 4-Oxo-Carbazeran and other oxidized metabolites This compound->Oxo_Metabolites Oxidation AOX1 Aldehyde Oxidase 1 (AOX1) Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment PDE_Assay Phosphodiesterase Isoenzyme Panel Assay (Determine IC50 values) Cell_Based_Assay Cell-Based cAMP/cGMP Assays (Measure intracellular cyclic nucleotide levels) PDE_Assay->Cell_Based_Assay Tissue_Assay Isolated Tissue/Organ Bath Studies (e.g., vasorelaxation, cardiac contractility) Cell_Based_Assay->Tissue_Assay Animal_Model Animal Models of Disease (e.g., heart failure, pulmonary hypertension) Tissue_Assay->Animal_Model PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Animal_Model->PK_PD

References

Carbazeran as a Selective Probe for Aldehyde Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of carbazeran's use as a selective probe substrate for human aldehyde oxidase 1 (AOX1). Aldehyde oxidase (AO) is a cytosolic molybdoflavoenzyme that plays a crucial role in the metabolism of a wide array of xenobiotics, particularly N-heterocyclic compounds. As drug discovery programs increasingly design compounds to avoid cytochrome P450 (CYP) metabolism, the importance of understanding a candidate's susceptibility to AO-mediated clearance has grown significantly. This compound's high selectivity and metabolic turnover make it an invaluable tool for characterizing AO activity and inhibition in vitro.

Core Principle: The this compound 4-Oxidation Reaction

This compound is rapidly metabolized by human AOX1 to a single primary metabolite, 4-oxo-carbazeran (also referred to as 4-hydroxy-carbazeran).[1] This oxidation reaction is highly specific to AOX1, with negligible contribution from major drug-metabolizing CYP enzymes.[2] This selectivity is the foundation of its utility as a probe substrate for reaction phenotyping and inhibition studies.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of this compound as an AO probe in human liver subcellular fractions.

Table 1: Kinetic Parameters for this compound 4-Oxidation by Human Aldehyde Oxidase

ParameterValueTest SystemNotes
Michaelis-Menten Constant (Km) ~5 µMHuman Liver Cytosol (HLC)Represents the substrate concentration at half-maximal velocity.[3]
Intrinsic Clearance (CLint) Median: 455 µL/min/mg proteinPooled HLC (n=20)Demonstrates high turnover, but with significant inter-individual variability.[4]
Half-Life (t1/2) 0.6 to 36 minutesIndividual HLC donorsHighlights the extensive variability in AO activity across the population.[5]
Half-Life (t1/2) ~5 minutesPooled Human Liver S9Shows rapid turnover in pooled systems.[5]
Estimated Hepatic Clearance (Clh) 17 mL/min/kgCryopreserved Human HepatocytesIn vitro data from hepatocytes can provide reasonable predictions of in vivo clearance.[6]

Table 2: Inhibition of this compound 4-Oxidation by Known AO Inhibitors

InhibitorParameterValueMode of InhibitionTest System
Raloxifene Potency RankMost potent SERM testedNoncompetitiveHuman Liver Cytosol
Hydralazine Effective Conc.25 - 50 µMTime-DependentHuman Hepatocytes
Gefitinib Ki0.49 ± 0.04 µMCompetitiveHuman Liver Cytosol
Erlotinib Ki0.17 ± 0.02 µMCompetitiveHuman Liver Cytosol
Desmethylerlotinib Ki0.08 ± 0.01 µMCompetitiveHuman Liver Cytosol
Menadione Effective Conc.100 µMNot specifiedHuman Liver Cytosol

Table 3: Selectivity Profile of this compound Metabolism

Enzyme FamilySpecific Isoforms TestedResultReference
Aldehyde Oxidase Human AOX1Primary metabolizing enzyme[1]
Cytochrome P450 CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5No detectable 4-oxidation[2]
Pan-CYP Inhibition 1-Aminobenzotriazole (1-ABT)No inhibition of 4-oxidation[2]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its use as an AO probe.

This compound This compound Metabolite 4-oxo-carbazeran This compound->Metabolite 4-Oxidation Enzyme Human AOX1 Enzyme->Metabolite

Caption: Metabolic pathway of this compound via human AOX1.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare HLC/S9, This compound, Buffer B Incubate at 37°C (Time Course) A->B C Add Test Inhibitor (e.g., Raloxifene) A->C E Quench Reaction (Acetonitrile + IS) B->E D Incubate with Inhibitor C->D D->E F LC-MS/MS Analysis E->F G Calculate CLint, Km/Vmax F->G H Calculate IC50/Ki F->H

Caption: Workflow for AO activity and inhibition assays.

cluster_AO Aldehyde Oxidase (Cytosolic) cluster_CYP Cytochrome P450 (Microsomal) This compound This compound AOX1 Human AOX1 This compound->AOX1 Substrate CYPs CYP1A2, 2C9, 2D6, 3A4, etc. This compound->CYPs Not a Substrate Metabolite 4-oxo-carbazeran AOX1->Metabolite No_Metabolism No Metabolism CYPs->No_Metabolism

Caption: Enzymatic selectivity of this compound metabolism.

Experimental Protocols

The following protocols provide a detailed methodology for key in vitro experiments using this compound as a selective AO probe.

Protocol 1: Determination of this compound Intrinsic Clearance in Human Liver Cytosol

This protocol is designed to measure the rate of this compound depletion to determine its intrinsic clearance (CLint).

1. Materials and Reagents:

  • Pooled Human Liver Cytosol (HLC), stored at -80°C

  • This compound (Stock solution: 10 mM in DMSO)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Internal Standard (IS): Tolbutamide or other suitable compound (Stock solution: 1 mM in Methanol)

  • Termination Solution: Acetonitrile with 100 nM IS, chilled to -20°C

  • 96-well incubation and collection plates

2. Procedure:

  • Thaw HLC on ice. Dilute with phosphate buffer to a final protein concentration of 2 mg/mL. Prepare a 1 mg/mL working solution.

  • Prepare the this compound working solution (2 µM) by diluting the stock in phosphate buffer. This will yield a final incubation concentration of 1 µM.

  • Pre-incubation: Add 99 µL of the HLC working solution (1 mg/mL) to each well of the incubation plate. Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 µL of the 2 µM this compound working solution to each well. Mix gently.

  • Time Points: At specified time points (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), transfer 50 µL of the incubation mixture to a collection plate containing 150 µL of the cold Termination Solution. The 0-minute time point should be taken immediately after adding the substrate.

  • Sample Processing: Seal the collection plate, vortex for 2 minutes, and centrifuge at 3,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Analyze samples via LC-MS/MS, monitoring the depletion of the this compound parent ion.

  • Calculate the peak area ratio of this compound to the internal standard at each time point.

  • Plot the natural log of the peak area ratio versus time. The slope of the linear portion of this plot (k) represents the elimination rate constant.

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Amount)

Protocol 2: AO Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a test compound required to inhibit 50% of this compound 4-oxidation activity.

1. Materials and Reagents:

  • Same as Protocol 1, plus:

  • Test Inhibitor (e.g., Raloxifene) with a range of stock concentrations in DMSO.

  • Positive Control Inhibitor: Hydralazine (10 mM stock in DMSO).

2. Procedure:

  • Prepare HLC working solution (1 mg/mL) as described previously.

  • Prepare a series of inhibitor working solutions in phosphate buffer. The final DMSO concentration in the incubation should not exceed 0.5%. Include a "no inhibitor" vehicle control.

  • Pre-incubation with Inhibitor: Add 98 µL of the HLC working solution to each well. Add 1 µL of the inhibitor working solution (or vehicle) to the appropriate wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding 1 µL of this compound working solution. The final this compound concentration should be at or below its Km (e.g., 5 µM) to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate for a fixed time within the established linear range of metabolite formation (e.g., 5-10 minutes).

  • Termination and Processing: Stop the reaction by adding 150 µL of cold Termination Solution. Process samples as described in Protocol 1.

3. Data Analysis:

  • Analyze samples via LC-MS/MS, monitoring the formation of the 4-oxo-carbazeran metabolite.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Carbazeran: A Technical Deep Dive into its Discovery, Development, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazeran (UK-31557) is a potent phosphodiesterase inhibitor that emerged from early drug discovery programs. Its development trajectory, however, was significantly impacted by complex, species-dependent metabolism, primarily mediated by aldehyde oxidase (AOX1) in humans. This in-depth guide provides a comprehensive overview of the discovery and history of this compound's development, its mechanism of action, and the pivotal role of its metabolic pathways. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to offer a thorough understanding for researchers and drug development professionals.

Discovery and Developmental History

While the initial discovery and preclinical development of this compound are not extensively documented in readily available literature, it is identified as a potent phosphodiesterase inhibitor. The compound, also known by its developmental code UK-31557, was investigated for its potential therapeutic effects. However, its progression through the drug development pipeline was ultimately halted due to significant challenges in translating its pharmacological activity from preclinical animal models to humans. This discrepancy was later attributed to major species differences in its metabolic clearance.

The lack of a detectable pharmacological effect in humans following oral administration became a critical roadblock. In-depth metabolic studies revealed that this compound undergoes extensive presystemic metabolism in humans, a phenomenon not observed to the same extent in the animal species used for initial testing, such as dogs. This highlighted the crucial role of aldehyde oxidase in its metabolic pathway and served as a key case study in the importance of understanding species-specific drug metabolism in drug development.

Mechanism of Action: Phosphodiesterase Inhibition

This compound functions as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the degradation of these cyclic nucleotides, PDE inhibitors can modulate a wide range of physiological processes, including cardiovascular function, inflammation, and neuronal signaling.

The specific phosphodiesterase subtype targeted by this compound is not consistently specified in the available literature. However, based on the therapeutic indications for which many PDE inhibitors were investigated during its era of development, it is plausible that this compound was explored for its effects on cardiovascular conditions such as heart failure. PDE3 inhibitors, for instance, were a major focus for their inotropic and vasodilatory effects.

Signaling Pathway of Phosphodiesterase Inhibition

PDE_Inhibition cluster_cell Cell Interior ATP ATP AC Adenylyl Cyclase ATP->AC Activation GTP GTP GC Guanylyl Cyclase GTP->GC Activation cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response (e.g., muscle relaxation, decreased inflammation) PKA->Cellular_Response PKG->Cellular_Response This compound This compound This compound->PDE Inhibits

Caption: General signaling pathway of phosphodiesterase (PDE) inhibition by this compound.

Pharmacokinetics and Metabolism

The most defining characteristic of this compound is its species-dependent metabolism, which proved to be the primary obstacle in its clinical development.

Interspecies Metabolic Differences

Initial preclinical studies in dogs showed that this compound was moderately well absorbed and had a systemic bioavailability of approximately 68%. The primary metabolic pathway in dogs was identified as O-demethylation.

In stark contrast, studies in humans revealed that the bioavailability of this compound was practically immeasurable after oral administration. This was due to extensive and rapid presystemic (first-pass) metabolism. The predominant metabolic route in humans is the 4-hydroxylation of the phthalazine moiety, a reaction that is negligible in dogs.[1] This profound difference in metabolic clearance between species led to a lack of pharmacological activity in humans.

Role of Aldehyde Oxidase (AOX)

The enzyme responsible for the efficient 4-hydroxylation of this compound in humans was identified as aldehyde oxidase (AOX1).[2] AOX1 is a cytosolic enzyme that plays a significant role in the metabolism of various xenobiotics, particularly those containing heterocyclic aromatic rings. The high activity of AOX1 in the human liver is responsible for the rapid clearance of this compound.

The metabolism of this compound to 4-hydroxythis compound (also referred to as 4-oxo-carbazeran) is now considered an enzyme-selective catalytic marker for human AOX1 activity. This has made this compound a valuable tool in in vitro drug metabolism studies to assess the potential for AOX-mediated clearance of new chemical entities.

Metabolic Pathway of this compound

Carbazeran_Metabolism cluster_species Metabolic Pathways in Different Species cluster_human Human cluster_dog Dog This compound This compound (UK-31557) Metabolite_Human 4-Hydroxythis compound (4-oxo-carbazeran) This compound->Metabolite_Human Extensive First-Pass Metabolism Metabolite_Dog O-desmethylthis compound This compound->Metabolite_Dog Primary Pathway Enzyme_Human Aldehyde Oxidase (AOX1) Enzyme_Dog Cytochrome P450 (presumed)

Caption: Species-dependent metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the metabolic stability and identify the major metabolites of this compound in liver fractions from different species.

Methodology:

  • Preparation of Liver Fractions: Liver cytosol and microsomes are prepared from human and dog livers through differential centrifugation.

  • Incubation: this compound (e.g., 1 µM) is incubated with liver cytosol or microsomes (e.g., 1 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. For microsomal incubations, an NADPH-generating system is included to support cytochrome P450 activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the parent compound and identify metabolites.

Enzyme Phenotyping with Aldehyde Oxidase

Objective: To confirm the role of aldehyde oxidase in this compound metabolism.

Methodology:

  • Incubation with Recombinant Enzymes: this compound is incubated with recombinant human aldehyde oxidase (AOX1) and a panel of recombinant human cytochrome P450 enzymes.

  • Inhibitor Studies: Incubations are performed with human liver cytosol in the presence and absence of a known AOX inhibitor (e.g., hydralazine).

  • Analysis: The formation of 4-hydroxythis compound is measured by LC-MS. A significant reduction in metabolite formation in the presence of the inhibitor or exclusive formation by recombinant AOX1 confirms its role.

Quantitative Data Summary

ParameterDogHumanReference
Systemic Bioavailability (Oral) ~68%Not measurable[1]
Major Metabolic Pathway O-demethylation4-hydroxylation[1]
Primary Metabolizing Enzyme Cytochrome P450 (presumed)Aldehyde Oxidase (AOX1)[2]
Major Metabolite O-desmethylthis compound4-hydroxythis compound[1][2]

Conclusion

The story of this compound's development is a powerful illustration of the critical importance of understanding drug metabolism, particularly the species-specific differences that can arise. While its potential as a phosphodiesterase inhibitor was promising in early preclinical models, the unforeseen and extensive metabolism by aldehyde oxidase in humans rendered the drug inactive when administered orally. Although this compound did not achieve clinical success, it has become an invaluable pharmacological tool for the in vitro assessment of AOX1 activity. Its history underscores the necessity for robust, multi-species metabolic studies and the use of predictive in vitro models to de-risk drug candidates early in the development process. The lessons learned from this compound continue to inform and guide modern drug discovery and development strategies.

References

An In-depth Technical Guide to Carbazeran: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazeran is a potent and selective phosphodiesterase (PDE) inhibitor with significant positive inotropic effects, positioning it as a compound of interest in cardiovascular research, particularly in the context of heart failure. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its pharmacological profile. Detailed methodologies for key experiments, including phosphodiesterase inhibition assays, evaluation of inotropic activity, and metabolic studies, are presented to facilitate further research and development. This document also includes schematic representations of its mechanism of action and experimental workflows to provide a clear and concise understanding of its biological and experimental context.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-ethyl-carbamic acid, 1-(6,7-dimethoxy-1-phthalazinyl)-4-piperidinyl ester, is a synthetic compound belonging to the phthalazine class of chemicals.[1][2][3]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₂₄N₄O₄[1][2]
Molecular Weight 360.41 g/mol [1][4]
CAS Number 70724-25-3[1][2][3]
IUPAC Name N-ethyl-carbamic acid, 1-(6,7-dimethoxy-1-phthalazinyl)-4-piperidinyl ester[2]
Synonyms UK 31557[1][3]
Appearance White to beige powder[1]
Solubility DMSO: ≥2 mg/mL (warmed), Chloroform: Slightly Soluble, Methanol: Slightly Soluble[1][2]
SMILES CCNC(=O)OC1CCN(CC1)c2nncc3cc(OC)c(OC)cc23[1]
InChI Key QJGVXJYGDBSPSJ-UHFFFAOYSA-N[1][2]

Pharmacological Properties

This compound's primary pharmacological actions are twofold: inhibition of phosphodiesterases and its role as a substrate for aldehyde oxidase, which dictates its metabolic fate.

Mechanism of Action: Phosphodiesterase Inhibition

This compound is an inhibitor of phosphodiesterase 2 (PDE2) and PDE3.[2] By inhibiting these enzymes, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation within cardiac myocytes. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in an increased influx of calcium ions and enhanced myocardial contractility (positive inotropic effect).

Carbazeran_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase:e->cAMP:w Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE2/PDE3) cAMP->PDE Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates AMP 5'-AMP PDE->AMP Hydrolyzes This compound This compound This compound->PDE Inhibits Calcium_Influx Ca²⁺ Influx Calcium_Channels->Calcium_Influx Contractility Increased Myocardial Contractility Calcium_Influx->Contractility

This compound's mechanism of action in cardiac myocytes.
Inotropic and Chronotropic Effects

This compound produces concentration-dependent positive inotropic responses in isolated rabbit papillary muscle.[2] However, unlike many other positive inotropic agents, it elicits a negative chronotropic effect (a decrease in heart rate) in isolated rabbit right atria.

Table 2: Pharmacodynamic Properties of this compound

ParameterValueSpecies/TissueReference
cAMP Hydrolysis Inhibition (IC₅₀) 4.1 µMRabbit heart ventricles[2]
cGMP Hydrolysis Inhibition (IC₅₀) 171 µMRabbit heart ventricles[2]
Positive Inotropic Effect (EC₅₀) 100 µMIsolated rabbit papillary muscle[2]
Metabolism by Aldehyde Oxidase

In humans, this compound is almost completely cleared via metabolism by aldehyde oxidase (AO), specifically the AOX1 isoform.[2] The primary metabolic pathway is the 4-hydroxylation of the phthalazine ring, leading to the formation of 4-oxo-carbazeran.[5][6] This metabolic route is species-dependent, with different major metabolites observed in other species like dogs.[6]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological properties of this compound.

Phosphodiesterase Inhibition Assay

The following protocol is a general representation based on standard phosphodiesterase activity assays.

PDE_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - PDE enzyme (PDE2 or PDE3) - Buffer (e.g., Tris-HCl) - Divalent cations (e.g., Mg²⁺) Start->Prepare_Reaction_Mixture Add_this compound Add varying concentrations of this compound or vehicle control Prepare_Reaction_Mixture->Add_this compound Add_Substrate Add substrate: - ³H-cAMP or ³H-cGMP Add_this compound->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate reaction (e.g., by boiling) Incubate->Terminate_Reaction Convert_Product Add 5'-nucleotidase to convert ³H-AMP/GMP to ³H-adenosine/guanosine Terminate_Reaction->Convert_Product Separate_Product Separate product from substrate (e.g., using ion-exchange chromatography) Convert_Product->Separate_Product Quantify_Product Quantify radioactivity of the product using liquid scintillation counting Separate_Product->Quantify_Product Calculate_IC50 Calculate IC₅₀ values Quantify_Product->Calculate_IC50 End End Calculate_IC50->End

Workflow for a phosphodiesterase inhibition assay.

Detailed Methodology:

  • Preparation of Cardiac Homogenates: Rabbit ventricular tissue is homogenized in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0) and centrifuged to obtain a supernatant containing the PDE enzymes.

  • Assay Conditions: The assay is typically performed in a reaction mixture containing the heart homogenate, a specific concentration of radiolabeled substrate (e.g., [³H]-cAMP or [³H]-cGMP), and varying concentrations of this compound.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

  • Termination and Product Separation: The reaction is stopped, and the product ([³H]-AMP or [³H]-GMP) is converted to its corresponding nucleoside by a 5'-nucleotidase. The radiolabeled nucleoside is then separated from the unreacted substrate using ion-exchange chromatography.

  • Quantification: The amount of radioactivity in the eluate is determined by liquid scintillation counting, which is proportional to the PDE activity.

  • Data Analysis: The concentration of this compound that inhibits 50% of the PDE activity (IC₅₀) is calculated from the concentration-response curve.

Inotropic Activity in Isolated Papillary Muscle

The positive inotropic effect of this compound is assessed using isolated cardiac muscle preparations.

Detailed Methodology:

  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of a rabbit heart and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

  • Tension Measurement: The isometric tension developed by the muscle is measured using a force-displacement transducer and recorded.

  • Experimental Protocol: After an equilibration period, cumulative concentration-response curves to this compound are constructed by adding the drug to the organ bath in increasing concentrations.

  • Data Analysis: The increase in developed tension is measured, and the concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined.

Aldehyde Oxidase Metabolism Assay

The metabolism of this compound by aldehyde oxidase is typically studied using human liver subcellular fractions.

AO_Metabolism_Workflow Start Start Prepare_Incubation Prepare incubation mixture: - Human liver cytosol or S9 fraction - Buffer (e.g., phosphate buffer) Start->Prepare_Incubation Add_this compound Add this compound (substrate) Prepare_Incubation->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Sample_Collection Collect samples at various time points Incubate->Sample_Collection Terminate_Reaction Terminate reaction in samples (e.g., by adding cold acetonitrile) Sample_Collection->Terminate_Reaction Sample_Processing Process samples: - Centrifuge to pellet protein - Collect supernatant Terminate_Reaction->Sample_Processing LC_MS_Analysis Analyze supernatant by LC-MS/MS to quantify This compound and its metabolites (e.g., 4-oxo-carbazeran) Sample_Processing->LC_MS_Analysis Data_Analysis Determine kinetic parameters (e.g., rate of metabolism, metabolite formation) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

In Vitro Metabolism of Carbazeran in Human Liver: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Carbazeran, with a focus on studies utilizing human liver microsomes and other hepatic subcellular fractions. This document outlines the primary metabolic pathways, enzymatic contributors, and quantitative kinetic parameters associated with this compound's biotransformation. Detailed experimental protocols and analytical methodologies are provided to facilitate the design and execution of in vitro metabolism studies.

Executive Summary

This compound undergoes significant metabolism in humans, primarily driven by oxidation. In vitro studies using human liver preparations have been instrumental in elucidating the metabolic fate of this compound. The principal metabolic pathway is the 4-hydroxylation of this compound, a reaction predominantly catalyzed by the cytosolic enzyme Aldehyde Oxidase 1 (AOX1). Notably, cytochrome P450 (CYP) enzymes do not play a significant role in this primary metabolic conversion. Understanding the kinetics and experimental conditions of this compound's metabolism is crucial for predicting its in vivo clearance and potential drug-drug interactions. While human liver microsomes are a common tool for in vitro drug metabolism studies, it is important to recognize that they can be contaminated with cytosolic AOX1, which can influence experimental outcomes. Other minor metabolic pathways for this compound include glucuronidation and desmethylation.

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative parameters for the in vitro metabolism of this compound in human liver preparations.

Table 1: Enzyme Kinetics of this compound 4-Hydroxylation

ParameterValueIn Vitro SystemEnzymeReference
Km 5 µMHuman Liver CytosolAldehyde Oxidase (AOX1)[1]

Note: Vmax values were not explicitly found in the searched literature.

Table 2: In Vitro Clearance of this compound

ParameterValueIn Vitro SystemReference
Estimated Hepatic Clearance (Clh) 17 mL/min/kgCryopreserved Human Hepatocytes[2]
Intrinsic Clearance (CLint, in vitro) 4.2 µL/min/million cellsPlated Human Hepatocytes

Metabolic Pathways of this compound

The primary metabolic transformation of this compound in human liver is the oxidation to its 4-hydroxy metabolite, also referred to as 4-oxo-carbazeran. This reaction is catalyzed by Aldehyde Oxidase (AOX1), a cytosolic enzyme.[3][4] Studies have shown that major cytochrome P450 isoforms are not involved in this metabolic step.[5] Minor pathways, such as glucuronidation and desmethylation, have also been reported.

Carbazeran_Metabolism This compound This compound Metabolite1 4-Hydroxy this compound (4-Oxo-Carbazeran) This compound->Metabolite1 Aldehyde Oxidase (AOX1) (Major Pathway) Metabolite2 Glucuronide Conjugate This compound->Metabolite2 UGTs (Minor Pathway) Metabolite3 Desmethylated Metabolite This compound->Metabolite3 CYPs (Minor Pathway)

Metabolic pathway of this compound in human liver.

Experimental Protocols

This section details the methodologies for conducting in vitro metabolism studies of this compound using human liver cytosol.

Aldehyde Oxidase Activity Assay in Human Liver Cytosol

This protocol is designed to determine the kinetics of this compound 4-hydroxylation by AOX1 in human liver cytosol.

4.1.1 Materials and Reagents

  • Pooled human liver cytosol (commercially available)

  • This compound

  • 4-Hydroxythis compound (analytical standard)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Internal Standard (e.g., Tolbutamide)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

4.1.2 Incubation Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the potassium phosphate buffer to achieve final concentrations ranging from 0.5 µM to 50 µM.

  • Pre-warm the human liver cytosol preparation (final protein concentration of 0.5-1.0 mg/mL in the incubation mixture) and the this compound solutions at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound solution to the pre-warmed cytosol. The final volume of the incubation mixture is typically 200 µL.

  • Incubate the mixture at 37°C in a shaking water bath.

  • At specified time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quench the reaction by adding the aliquot to 2 volumes (e.g., 100 µL) of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

4.1.3 Negative Control and Inhibitor Studies

  • Negative Control: To confirm that the metabolism is enzyme-mediated, perform incubations with heat-inactivated cytosol.

  • Inhibitor Studies: To confirm the role of AOX1, conduct parallel incubations in the presence of a known AOX inhibitor, such as hydralazine (10-100 µM) or menadione (10 µM).[5][6]

UPLC-MS/MS Analysis of 4-Hydroxythis compound

4.2.1 Chromatographic Conditions (Representative)

  • UHPLC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

4.2.2 Mass Spectrometric Conditions (Representative)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: (Precursor Ion > Product Ion) - To be determined empirically

    • 4-Hydroxythis compound: (Precursor Ion > Product Ion) - To be determined empirically

    • Internal Standard: (e.g., Tolbutamide: m/z 271.1 > 155.1)

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for investigating the in vitro metabolism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Reagents Prepare Reagents (Buffer, Substrate, Cytosol) Incubate Incubate at 37°C Reagents->Incubate TimePoints Sample at Time Points Incubate->TimePoints Quench Quench Reaction (Ice-cold ACN + IS) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze UPLC-MS/MS Analysis Centrifuge->Analyze Kinetics Determine Kinetic Parameters (Km, Vmax, CLint) Analyze->Kinetics

Workflow for in vitro metabolism of this compound.

Conclusion

The in vitro metabolism of this compound is primarily characterized by its conversion to 4-hydroxy this compound, a reaction mediated by aldehyde oxidase in the human liver cytosol. This technical guide provides essential quantitative data and detailed experimental protocols to aid researchers in the study of this compound's metabolic fate. The provided workflows and diagrams serve as a visual aid to understand the metabolic pathways and experimental procedures. A thorough understanding of these in vitro processes is fundamental for the successful preclinical and clinical development of this compound.

References

The Metabolic Fate of Carbazeran in Human Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolites of Carbazeran when incubated with human hepatocytes. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Primary Metabolites of this compound

In humans, this compound undergoes extensive pre-systemic metabolism, primarily through oxidation.[1] The principal enzyme responsible for the biotransformation of this compound in human liver cytosol is Aldehyde Oxidase 1 (AOX1) .[2][3] This enzymatic action leads to the formation of several metabolites, with the most significant being the 4-hydroxy derivative.

The primary metabolites identified in human hepatocytes are:

  • 4-hydroxythis compound (4-oxo-carbazeran): This is the major metabolite, formed by the hydroxylation of the phthalazine moiety of this compound.[1][2]

  • N-desethyl-4-oxo-carbazeran: A subsequent metabolite formed from 4-oxo-carbazeran.[4]

  • 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone: Another metabolite derived from the initial 4-oxidation.[4]

Notably, O-desmethylthis compound, a major metabolite in canine species, is not a significant metabolite in humans.[4] Other minor metabolic pathways in humans may include glucuronidation and desmethylation.

Quantitative Data Summary

The following tables summarize the quantitative data available on this compound metabolism in human liver preparations.

Table 1: Hepatic Clearance of this compound in Human Hepatocytes

In Vitro SystemEstimated Hepatic Clearance (Clint, in vitro) (mL/min/kg)Reference
Cryopreserved Human Hepatocytes17[5]

Table 2: Kinetic Parameters for this compound 4-Oxidation

ParameterValueReference
Km5 µM[2]

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound metabolism.

Incubation with Human Liver Preparations

Objective: To determine the metabolic fate of this compound in a human-relevant in vitro system.

Materials:

  • Cryopreserved human hepatocytes or human liver cytosol/S9 fractions

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Incubation medium (e.g., Williams' Medium E for hepatocytes)

  • Aldehyde oxidase inhibitor (e.g., Hydralazine) for reaction phenotyping

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates or microcentrifuge tubes

  • Incubator with orbital shaker (37°C)

Procedure:

  • Preparation of Hepatocytes/Subcellular Fractions: Thaw cryopreserved human hepatocytes or prepare human liver cytosol or S9 fractions according to standard laboratory protocols. For hepatocytes, determine cell viability and adjust the cell density to a working concentration (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation Setup:

    • Pre-warm the incubation medium and the cell/subcellular fraction suspension to 37°C.

    • Add the this compound stock solution to the incubation medium to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should typically be less than 1%.

    • For reaction phenotyping, a parallel incubation can be set up with the inclusion of an AOX1 inhibitor like hydralazine.

  • Initiation of Reaction: Add the this compound-containing medium to the hepatocyte suspension or subcellular fractions to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination: Immediately terminate the enzymatic reaction by adding a cold organic solvent, such as acetonitrile (typically in a 2:1 or 3:1 ratio of solvent to sample).

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

Metabolite Identification and Quantification by LC-MS/MS

Objective: To identify and quantify this compound and its metabolites in the processed samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the supernatant from the processed samples onto an appropriate HPLC/UHPLC column (e.g., a C18 reversed-phase column).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient program should be optimized to achieve good separation of this compound and its metabolites.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its known metabolites. The MRM transitions (precursor ion → product ion) should be optimized for each analyte.

    • For identification of unknown metabolites, full scan and product ion scan modes can be utilized.

  • Data Analysis:

    • Quantify the concentration of this compound and its metabolites by comparing their peak areas to those of a standard curve prepared with authentic standards.

    • Calculate the rate of disappearance of this compound and the formation of its metabolites over time.

Visualizations

Metabolic Pathway of this compound

Carbazeran_Metabolism This compound This compound Metabolite1 4-oxo-carbazeran This compound->Metabolite1 Aldehyde Oxidase 1 (AOX1) (4-hydroxylation) Metabolite2 N-desethyl-4-oxo-carbazeran Metabolite1->Metabolite2 Metabolite3 6,7-dimethoxy-1-[4-(hydroxy)- piperidino]-4-phthalazinone Metabolite1->Metabolite3

Caption: Primary metabolic pathway of this compound in human hepatocytes.

Experimental Workflow for this compound Metabolism Study

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare Human Hepatocytes or Liver Fractions incubate Incubate at 37°C prep_cells->incubate prep_drug Prepare this compound Working Solution prep_drug->incubate sampling Collect Samples at Time Points incubate->sampling terminate Terminate Reaction (e.g., with Acetonitrile) sampling->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing and Quantification lcms->data

Caption: General workflow for an in vitro this compound metabolism experiment.

References

Preclinical Safety and Toxicity Profile of Carbazeran: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding the preclinical safety and toxicity profile of Carbazeran. A comprehensive search of scientific literature and toxicology databases has revealed a significant lack of publicly available data for standard preclinical safety endpoints such as acute, sub-chronic, chronic, genetic, reproductive, and carcinogenicity studies. The information that is available primarily pertains to its metabolism.

Executive Summary

This compound is identified as a potent phosphodiesterase inhibitor.[1] The predominant focus of accessible research has been on its metabolic profile, which shows significant species-dependent variations.[1] Specifically, this compound is extensively metabolized by aldehyde oxidase 1 (AOX1) in humans and some primates, a pathway that is negligible in commonly used preclinical toxicology species like rats and dogs.[2] This metabolic difference is a critical consideration for the design and interpretation of any potential preclinical safety studies. Due to the absence of public data from formal toxicology studies, a quantitative assessment of this compound's safety and toxicity profile cannot be provided at this time.

Metabolism of this compound

The primary metabolic pathway for this compound in humans involves the 4-hydroxylation of its phthalazine moiety, leading to the formation of metabolites such as 4-oxo-carbazeran.[3] This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase 1 (AOX1).[3] In vitro studies using human liver cytosol have demonstrated rapid metabolism of this compound.[4]

Significant species differences in this compound metabolism have been reported:

  • High AOX1 activity: Humans, baboons, marmosets, and guinea pigs show substantial metabolism of this compound via AOX1.[5]

  • Low to negligible AOX1 activity: Rats and dogs exhibit low to no metabolism of this compound through this pathway.[5]

This metabolic divergence was highlighted in a study using chimeric mice with humanized livers. After a single 10 mg/kg oral dose of this compound, these mice showed significantly higher plasma levels of the human-specific 4-oxidation metabolites compared to control mice.[2] Conversely, control mice had higher levels of O-desmethylthis compound, a major metabolite in dogs.[2]

Signaling Pathways and Experimental Workflows

Due to the lack of public information on the toxicological effects of this compound, no signaling pathways related to its toxicity have been described. The primary biochemical pathway identified is its metabolism by AOX1.

Below is a conceptual workflow illustrating the species-dependent metabolism of this compound, which is a critical factor for preclinical study design.

G cluster_human Human/Primate Metabolism cluster_rodent Rodent/Canine Metabolism Carbazeran_H This compound AOX1 Aldehyde Oxidase 1 (AOX1) Carbazeran_H->AOX1 Primary Pathway Metabolites_H 4-oxo-carbazeran & Other 4-oxidation metabolites AOX1->Metabolites_H Clearance_H High Presystemic Clearance Metabolites_H->Clearance_H Carbazeran_R This compound Other_Enzymes Other Metabolic Pathways (e.g., O-desmethylation in dogs) Carbazeran_R->Other_Enzymes Clearance_R Low Clearance via 4-oxidation Carbazeran_R->Clearance_R Negligible AOX1 Pathway Metabolites_R O-desmethylthis compound Other_Enzymes->Metabolites_R

Caption: Species-Dependent Metabolism of this compound.

Data Presentation

A thorough search of publicly available literature did not yield quantitative data from preclinical toxicology studies of this compound. Therefore, tables for the following endpoints cannot be provided:

  • Acute Toxicity: No LD50 values or data from single-dose studies are publicly available.

  • Subchronic and Chronic Toxicity: No data from repeat-dose toxicity studies, including No-Observed-Adverse-Effect-Levels (NOAEL), are publicly available.

  • Genotoxicity: No results from standard genotoxicity assays such as the Ames test, in vitro chromosomal aberration, or in vivo micronucleus assays for this compound are publicly available.

  • Carcinogenicity: No data from long-term carcinogenicity bioassays in rodents are publicly available.

  • Reproductive and Developmental Toxicity: No data from Developmental and Reproductive Toxicology (DART) studies are publicly available.

Experimental Protocols

As no specific preclinical toxicology studies for this compound are publicly documented, detailed experimental protocols for such studies cannot be provided. The design of future preclinical toxicology studies would need to carefully consider the species-specific metabolism of this compound to ensure the relevance of the selected animal model to human metabolism.

Conclusion

The publicly available data on this compound is insufficient to construct a comprehensive preclinical safety and toxicity profile. The primary information available relates to its metabolism, which is characterized by significant species differences, with aldehyde oxidase 1 (AOX1) playing a crucial role in human metabolism but not in common preclinical species like rats and dogs. This metabolic disparity is a major challenge for the direct translation of safety data from these species to humans. Any future preclinical safety assessment of this compound would require either the use of a metabolically relevant species or a thorough characterization of the toxicity of both the parent compound and its human-specific metabolites. Without access to proprietary industry data or new public studies, a detailed technical guide on the safety and toxicity of this compound remains speculative.

References

Methodological & Application

Application Notes and Protocols for Using Carbazeran as a Marker for Human AOX1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldehyde Oxidase 1 (AOX1), a cytosolic molybdo-flavoenzyme, plays an increasingly significant role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic drugs.[1][2] Due to profound species differences in AOX expression and activity, predicting human clearance of AOX substrates remains a challenge in drug development.[1][3] Therefore, the use of a selective in vitro marker is crucial for accurately characterizing the contribution of human AOX1 to a drug candidate's metabolism.

Carbazeran is a potent phosphodiesterase inhibitor that is extensively metabolized in humans primarily through oxidation by AOX1.[4][5] Its 4-oxidation to 4-oxo-carbazeran is now considered an enzyme-selective catalytic marker for human AOX1 activity, showing minimal involvement from cytochrome P450 (P450) enzymes.[6][7] This makes this compound an ideal probe substrate for investigating AOX1 activity in various in vitro and in vivo systems.

Application Notes

Principle of the Assay

The core principle involves incubating this compound with a biological matrix containing active AOX1 (e.g., human liver cytosol, S9 fraction, or hepatocytes). The AOX1 enzyme catalyzes the oxidation of this compound at the C4-position to form its primary metabolite, 4-oxo-carbazeran (also known as 4-hydroxy this compound).[5] The rate of formation of this metabolite is then quantified, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and serves as a direct measure of AOX1 catalytic activity.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound in humans is oxidation, mediated by AOX1.

Carbazeran_Metabolism This compound This compound Oxo_this compound 4-oxo-Carbazeran This compound->Oxo_this compound Human AOX1 Other_Metabolites N-desethyl-4-oxo-carbazeran & 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]- 4-phthalazinone Oxo_this compound->Other_Metabolites Further Oxidation (Human AOX1)

Caption: Metabolic conversion of this compound by human AOX1.

Specificity and Selectivity

Studies have demonstrated that human recombinant cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5) do not catalyze this compound 4-oxidation.[6] The reaction is not dependent on NADPH, further distinguishing it from typical P450-mediated reactions.[6] Confirmation of AOX1's role can be achieved by using selective AOX1 inhibitors, such as hydralazine, which effectively reduces the clearance of this compound in in vitro systems.[6][8]

Key Applications
  • Reaction Phenotyping: To determine the contribution of AOX1 to the metabolism of a new chemical entity.

  • In Vitro System Characterization: To assess and compare AOX1 activity across different test systems like liver cytosol, S9 fractions, and cryopreserved hepatocytes from various donors.[4][8]

  • Enzyme Inhibition Studies: To identify potential drug-drug interactions by assessing the inhibitory effect of new compounds on AOX1 activity, using this compound as the probe substrate.[7]

  • In Vivo Models: To evaluate human AOX1 activity in humanized animal models, such as chimeric mice with humanized livers.[4]

Experimental Protocols

Protocol 1: In Vitro AOX1 Activity Assay in Human Liver Cytosol (HLC)

This protocol describes a typical procedure for measuring the rate of 4-oxo-carbazeran formation in pooled or individual human liver cytosol.

Materials and Reagents:

  • This compound

  • 4-oxo-carbazeran (as an analytical standard)

  • Human Liver Cytosol (commercially available or prepared in-house)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (for protein precipitation)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

  • Incubator/Water Bath (37°C)

  • Microcentrifuge tubes

  • Centrifuge

Experimental Workflow:

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare Reagents: Buffer, this compound, HLC B Pre-warm HLC and Buffer at 37°C A->B C Initiate Reaction: Add this compound B->C D Incubate at 37°C (Time Course) C->D E Stop Reaction: Add cold ACN + IS D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis of 4-oxo-carbazeran G->H

Caption: General workflow for in vitro AOX1 activity assay.

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

    • Thaw the human liver cytosol on ice. Dilute the cytosol to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) with the phosphate buffer.

  • Incubation:

    • In microcentrifuge tubes, add the diluted HLC and buffer. Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the this compound stock solution. The final substrate concentration should be around its Km value (e.g., 5 µM) for linear kinetics or varied for determining kinetic parameters.[7]

    • Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at several time points (e.g., 0, 5, 15, 30, and 60 minutes) to ensure the reaction rate is linear.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously to precipitate the protein.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence of 4-oxo-carbazeran using a validated LC-MS/MS method.

    • Create a standard curve using the 4-oxo-carbazeran analytical standard to quantify its formation in the samples.

  • Data Analysis:

    • Plot the concentration of 4-oxo-carbazeran formed against time.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

    • Calculate the AOX1 activity, typically expressed as pmol of metabolite formed per minute per mg of cytosolic protein.

Protocol 2: Confirmation using the AOX1 Inhibitor Hydralazine

To confirm that this compound oxidation is mediated by AOX1, a parallel experiment including a known AOX1 inhibitor is recommended.

Procedure:

  • Follow the steps outlined in Protocol 1.

  • Prior to initiating the reaction with this compound, add hydralazine (e.g., 10-100 µM final concentration) to a set of incubation tubes.

  • Pre-incubate the HLC-inhibitor mixture for 10-15 minutes at 37°C.

  • Initiate the reaction by adding this compound and proceed with the incubation and analysis as described above.

  • A significant decrease in the rate of 4-oxo-carbazeran formation in the presence of hydralazine confirms the activity is AOX1-mediated.[8]

Protocol 3: AOX1 Activity Assay in Cryopreserved Human Hepatocytes

This protocol is adapted for a more physiologically relevant cell-based system.

Procedure:

  • Thaw and prepare cryopreserved human hepatocytes according to the supplier's instructions.

  • Resuspend the hepatocytes in the recommended incubation medium (e.g., Williams' Medium E) to a final cell density of approximately 0.5-1.0 x 10⁶ viable cells/mL.

  • Add the hepatocyte suspension to a multi-well plate.

  • Add this compound to initiate the reaction.

  • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Sample both the cells and the medium at various time points. Terminate the reaction by adding ice-cold acetonitrile.

  • Process the samples (including cell lysis if necessary) and analyze for 4-oxo-carbazeran formation via LC-MS/MS as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data for this compound metabolism by human AOX1, compiled from various studies.

Table 1: Kinetic and Clearance Parameters for this compound 4-Oxidation

Parameter System Value Reference
Km Human Liver S9 5 µM [7]

| Estimated Hepatic Clearance (Clh) | Cryopreserved Human Hepatocytes | 17 mL/min/kg |[8] |

Table 2: Variability in Human AOX1 Activity using this compound

Observation System Finding Reference
Inter-individual Variability Human Liver Cytosols (20 donors) Up to a 90-fold difference in this compound oxidation activity. [9]
Effect of Alcohol Consumption Human Liver Cytosols Donors with chronic alcohol consumption showed low this compound oxidation activity (<51 µl/min/mg vs. a median of 455 µl/min/mg) despite similar AOX1 protein levels. [10]

| Fraction Metabolized by AO (fmAO) | In Vitro / In Vivo Data | fmAO for this compound reported to range from 0.49 to 0.89 across different studies. |[11] |

Troubleshooting and Important Considerations

  • Cytosolic Contamination: this compound 4-oxidation observed in human liver microsomal preparations has been attributed to contamination with cytosolic AOX1.[6] It is crucial to use pure cytosolic fractions for specific AOX1 activity assessment.

  • Species Differences: this compound metabolism is highly species-dependent. While rapidly metabolized by human and baboon liver cytosol, it is not metabolized by dog liver cytosol.[5] This highlights the importance of using human-derived systems for relevant metabolic data.

  • In Vitro-In Vivo Extrapolation (IVIVE): Studies have noted that in vitro systems, including cryopreserved hepatocytes, can underpredict the in vivo clearance of AOX substrates like this compound.[8][11] This should be considered when using in vitro data for human pharmacokinetic predictions.

  • Enzyme Stability: The stability of AOX1 activity during the preparation and incubation of in vitro systems can be a source of variability.[11] Consistent and careful handling of biological materials is essential.

Conclusion

This compound is a well-characterized and highly selective probe substrate for measuring the catalytic activity of human AOX1. Its negligible metabolism by P450 enzymes makes it a reliable tool for reaction phenotyping, inhibition studies, and the characterization of in vitro metabolic systems. The provided protocols offer a framework for researchers to accurately assess AOX1 activity, contributing to a better understanding of the enzyme's role in drug metabolism and improving the prediction of human clearance for new drug candidates.

References

Application of Carbazeran in Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazeran is a potent phosphodiesterase inhibitor that has emerged as a valuable tool in pre-clinical drug development, specifically in the assessment of drug-drug interaction (DDI) potential.[1] Its metabolic profile is highly selective, being primarily metabolized in humans by aldehyde oxidase 1 (AOX1) to its main metabolite, 4-oxo-carbazeran.[2][3] Notably, this compound is not a significant substrate for cytochrome P450 (CYP) enzymes, the most common pathway for drug metabolism.[2][4] This specificity makes this compound an ideal probe substrate for investigating the induction or inhibition of AOX1 activity by new chemical entities (NCEs). Understanding the potential for an NCE to inhibit or induce AOX1 is critical, as this can lead to clinically significant DDIs with co-administered drugs that are cleared by this pathway.

These application notes provide a comprehensive overview of the use of this compound in DDI studies, including detailed experimental protocols and key kinetic data to guide researchers in this field.

Data Presentation

Table 1: Kinetic Parameters of this compound Metabolism by Aldehyde Oxidase (AOX1)

The Michaelis-Menten constant (Km) for the 4-oxidation of this compound by human liver cytosol AOX1 is a critical parameter for designing in vitro DDI studies.

ParameterValue (µM)Source
Km~5[5]

Note: The reported Km value can vary slightly between studies and experimental conditions.

Table 2: Inhibitory Potency (IC50 and Ki) of Various Compounds on this compound 4-Oxidation

This table summarizes the inhibitory potential of selected compounds against this compound 4-oxidation, a measure of their ability to inhibit AOX1. These values are essential for predicting the likelihood of in vivo DDIs.

InhibitorIC50 (nM)Ki (µM)Inhibition ModeSource
Raloxifene2.9--[6][7]
Bazedoxifene--Competitive[5]
Lasofoxifene--Competitive[5]
Tamoxifen--Competitive[5]
EstradiolPotent Inhibitor--[7]
Ethinyl EstradiolPotent Inhibitor--[7]
PhenothiazinesPotent Inhibitors--[7]
Tricyclic AntidepressantsPotent Inhibitors--[7]
Dihydropyridine Calcium Channel BlockersPotent Inhibitors--[7]

Note: A comprehensive list of inhibitors with their IC50 and Ki values determined specifically with this compound is not extensively available in the public domain. The data presented here are from studies that may have used other AOX1 substrates but are relevant to understanding potential inhibitors of this compound metabolism. Researchers are encouraged to determine these values for their specific compounds of interest.

Experimental Protocols

Protocol 1: Determination of this compound Km and Vmax in Human Liver Cytosol

This protocol outlines the procedure for determining the kinetic parameters of this compound metabolism by AOX1 in human liver cytosol.

Materials:

  • This compound

  • Human liver cytosol (pooled)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not metabolized by AOX1)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of this compound dilutions in potassium phosphate buffer to achieve a final concentration range that brackets the expected Km (e.g., 0.1 to 50 µM).

  • Prepare the incubation mixture: In a microcentrifuge tube, combine human liver cytosol (final protein concentration of 0.1-0.5 mg/mL) and potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound solution to the pre-incubated mixture.

  • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range (e.g., 5-15 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of 4-oxo-carbazeran using a validated LC-MS/MS method.

  • Calculate the initial velocity of the reaction at each this compound concentration.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: In Vitro Assessment of AOX1 Inhibition using this compound

This protocol describes how to evaluate the inhibitory potential of a test compound on this compound 4-oxidation.

Materials:

  • Same as Protocol 1

  • Test compound (potential inhibitor)

Procedure:

  • Prepare stock solutions of this compound and the test compound.

  • Prepare incubation mixtures containing human liver cytosol, potassium phosphate buffer, and a fixed concentration of this compound (typically at or near its Km).

  • Add the test compound at various concentrations to the incubation mixtures. Include a vehicle control (no test compound).

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate and terminate the reaction as described in Protocol 1.

  • Analyze the samples for 4-oxo-carbazeran formation by LC-MS/MS.

  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • To determine the inhibition constant (Ki) and the mode of inhibition , perform the experiment with varying concentrations of both this compound and the test compound and analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis.

Mandatory Visualizations

cluster_0 This compound Metabolism Pathway cluster_1 Potential Drug-Drug Interaction This compound This compound Oxo_this compound 4-oxo-carbazeran (Main Metabolite) This compound->Oxo_this compound Aldehyde Oxidase 1 (AOX1) NCE New Chemical Entity (Inhibitor) NCE->Oxo_this compound Inhibition

Caption: Metabolic pathway of this compound and potential for DDI.

cluster_workflow In Vitro AOX1 Inhibition Assay Workflow A Prepare Reagents: - this compound (Substrate) - Test Compound (Inhibitor) - Human Liver Cytosol B Incubation at 37°C A->B C Reaction Termination (Acetonitrile + Internal Standard) B->C D Protein Precipitation (Centrifugation) C->D E LC-MS/MS Analysis (Quantify 4-oxo-carbazeran) D->E F Data Analysis (Calculate % Inhibition, IC50, Ki) E->F

Caption: Workflow for assessing AOX1 inhibition using this compound.

Clinical Relevance and Case Studies

While there is a limited number of clinically reported DDIs specifically involving this compound, the potential for interactions with other drugs metabolized by AOX1 highlights the importance of these in vitro studies. For instance, the sedative Zaleplon is primarily cleared by AOX1, and its co-administration with potent AOX1 inhibitors could lead to increased plasma concentrations and an enhanced sedative effect.[6] Although a clinically significant DDI for an AOX1 substrate has been reported in only one known case, the increasing number of NCEs with nitrogen-containing heterocyclic structures, which are often AOX1 substrates, suggests that the risk of such interactions may rise.[8][9] Therefore, using this compound as a probe substrate in early drug development is a proactive measure to identify and mitigate the risk of clinical DDIs.[10] The failure of several drug candidates in clinical trials due to unanticipated rapid clearance by AOX underscores the necessity of these early assessments.[11]

References

Application Notes and Protocols for In Vitro Carbazeran Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vitro experiments for studying the metabolism of Carbazeran. The protocols focus on methodologies to assess metabolic stability, identify metabolites, and characterize the enzymatic pathways involved, with a particular emphasis on the role of aldehyde oxidase (AO).

Introduction to this compound Metabolism

This compound is primarily metabolized in humans and baboons via 4-hydroxylation of the phthalazine moiety, a reaction catalyzed by cytosolic liver aldehyde oxidase (AO), not cytochrome P450 (CYP) enzymes.[1][2] The major metabolite formed is 4-hydroxy this compound.[1][2] Significant species differences exist, with O-demethylation being the predominant metabolic pathway in dogs.[2] Understanding the in vitro metabolism of this compound is crucial for predicting its in vivo pharmacokinetic profile and potential drug-drug interactions. This compound 4-oxidation is considered an enzyme-selective catalytic marker for human aldehyde oxidase 1 (AOX1).[3]

Metabolic Pathway of this compound

The primary metabolic transformation of this compound in human liver cytosol is the oxidation of the phthalazine ring to form 4-hydroxy this compound, catalyzed by aldehyde oxidase.

Carbazeran_Metabolism This compound This compound Metabolite 4-hydroxy this compound This compound->Metabolite 4-hydroxylation Enzyme Aldehyde Oxidase (AOX1) Enzyme->this compound

Diagram 1: Metabolic Pathway of this compound.

Experimental Design and Protocols

The choice of the in vitro test system is critical for accurately assessing this compound metabolism. Due to the cytosolic nature of the primary enzyme involved, liver cytosol, S9 fractions, and hepatocytes are the most appropriate models.

Protocol 1: Metabolic Stability in Human Liver Cytosol

This protocol is designed to specifically measure the activity of cytosolic enzymes, primarily aldehyde oxidase, on this compound.

Workflow:

Cytosol_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Thaw Human Liver Cytosol D Pre-warm Cytosol and Buffer A->D B Prepare this compound Stock Solution E Initiate Reaction with this compound B->E C Prepare Incubation Buffer C->D D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Determine Percent this compound Remaining J->K

Diagram 2: Workflow for Cytosol Stability Assay.

Methodology:

  • Preparation: Thaw pooled human liver cytosol on ice. Prepare a 1 mM stock solution of this compound in DMSO. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: In a microcentrifuge tube, combine the liver cytosol and buffer. For inhibitor studies, add menadione (a known AO inhibitor) to a final concentration of 100 µM.[4] Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding this compound to a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.

  • Sampling: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

Data Presentation:

ParameterValue
Test SystemPooled Human Liver Cytosol
Protein Concentration1 mg/mL
This compound Concentration1 µM
Incubation Temperature37°C
Time Points0, 5, 15, 30, 60 min
Positive ControlPhthalazine
AO Inhibitor (optional)Menadione (100 µM)

Table 1: Experimental Parameters for this compound Metabolism in Human Liver Cytosol.

Time (min)% this compound Remaining
0100
565
1530
3010
60<1

Table 2: Representative Data for this compound Depletion in Human Liver Cytosol.

Protocol 2: Comprehensive Metabolism Profiling in Human Liver S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for a broader assessment of metabolism, including potential Phase II conjugation reactions.[5][6][7]

Workflow:

S9_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Thaw Human Liver S9 Fraction D Pre-warm S9 and Buffer A->D B Prepare Cofactor Solutions (NADPH, UDPGA) E Add Cofactors B->E C Prepare this compound Stock F Initiate Reaction with this compound C->F D->E E->F G Incubate at 37°C F->G H Collect Aliquots at Time Points G->H I Quench with Cold Acetonitrile H->I J Centrifuge I->J K Analyze Supernatant by LC-MS/MS (Parent and Metabolite) J->K L Calculate Metabolic Stability and Profile K->L

Diagram 3: Workflow for S9 Fraction Metabolism Assay.

Methodology:

  • Preparation: Thaw pooled human liver S9 fraction on ice. Prepare cofactor solutions: 10 mM NADPH and 25 mM UDPGA in buffer. Prepare a 1 mM this compound stock solution.

  • Incubation: In separate tubes, prepare two sets of incubations: one with and one without cofactors. Combine S9 fraction, buffer, and this compound (final concentration 1 µM). Pre-incubate at 37°C.

  • Reaction Initiation: Start the reaction by adding the cofactor mix (or buffer for the control).

  • Sampling and Quenching: Follow the same procedure as in Protocol 1.

  • Analysis: Analyze the supernatant by LC-MS/MS for both the disappearance of this compound and the appearance of 4-hydroxy this compound and potential glucuronide conjugates.

Data Presentation:

ParameterValue
Test SystemPooled Human Liver S9 Fraction
Protein Concentration1 mg/mL
This compound Concentration1 µM
CofactorsNADPH (1 mM), UDPGA (2.5 mM)
Incubation Temperature37°C
Time Points0, 15, 30, 60, 120 min

Table 3: Experimental Parameters for this compound Metabolism in Human Liver S9 Fraction.

ParameterValue
Half-life (t½)12.5 min
Intrinsic Clearance (CLint)55.4 µL/min/mg protein
Major Metabolite4-hydroxy this compound
Minor MetaboliteThis compound Glucuronide

Table 4: Representative Metabolic Stability and Metabolite Profile of this compound in Liver S9.

Protocol 3: Intrinsic Clearance in Suspended Human Hepatocytes

Hepatocytes represent the most physiologically relevant in vitro model as they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure.

Workflow:

Hepatocyte_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Thaw Cryopreserved Human Hepatocytes B Determine Cell Viability and Count A->B C Resuspend in Incubation Medium B->C D Pre-warm Hepatocyte Suspension C->D E Add this compound to Initiate Reaction D->E F Incubate at 37°C in a Shaking Water Bath E->F G Collect Aliquots of Cell Suspension F->G H Quench with Cold Acetonitrile G->H I Centrifuge to Pellet Debris H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate Intrinsic Clearance (CLint) J->K

Diagram 4: Workflow for Hepatocyte Stability Assay.

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Determine cell viability (should be >80%) and density. Resuspend the hepatocytes in pre-warmed incubation medium to a final density of 0.5 x 10^6 viable cells/mL.

  • Incubation: Add this compound (final concentration 1 µM) to the hepatocyte suspension.

  • Sampling and Quenching: At each time point, remove an aliquot of the cell suspension and quench as described in the previous protocols.

  • Analysis: Analyze the supernatant by LC-MS/MS and determine the rate of disappearance of this compound.

Data Presentation:

ParameterValue
Test SystemPooled Cryopreserved Human Hepatocytes
Cell Density0.5 x 10^6 viable cells/mL
This compound Concentration1 µM
Incubation Temperature37°C
Time Points0, 10, 20, 40, 60, 120 min

Table 5: Experimental Parameters for this compound Metabolism in Human Hepatocytes.

ParameterValue
Half-life (t½)24.1 min
In Vitro Intrinsic Clearance (CLint, in vitro)28.8 µL/min/10^6 cells
Estimated Hepatic Clearance (CLh)17 mL/min/kg[8]

Table 6: Representative Intrinsic Clearance Data for this compound in Human Hepatocytes.

Enzyme Kinetics (Illustrative)

To further characterize the interaction of this compound with aldehyde oxidase, enzyme kinetic parameters can be determined by measuring the initial rate of 4-hydroxy this compound formation at various this compound concentrations. Due to the potential for non-linear kinetics with AO substrates, careful analysis of the data is required.[9][10]

This compound Concentration (µM)Initial Velocity (pmol/min/mg protein)
0.555
198
2165
5290
10410
20550
50680

Table 7: Illustrative Enzyme Kinetic Data for this compound 4-Hydroxylation in Human Liver Cytosol.

Kinetic ParameterIllustrative Value
Km (Michaelis Constant)8.5 µM
Vmax (Maximum Velocity)750 pmol/min/mg protein

Table 8: Illustrative Kinetic Parameters for this compound Metabolism by Aldehyde Oxidase.

Conclusion

The in vitro study of this compound metabolism should primarily focus on the activity of aldehyde oxidase. Human liver cytosol and S9 fractions are excellent systems for initial screening and mechanistic studies, while cryopreserved hepatocytes provide a more physiologically relevant model for predicting in vivo clearance. The provided protocols offer a robust framework for a comprehensive investigation of this compound's metabolic fate. It is important to consider the species differences in metabolism and the potential for non-Michaelis-Menten kinetics when designing experiments and interpreting data.

References

Carbazeran: A Key Tool for Interrogating Aldehyde Oxidase (AOX) Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazeran is a potent phosphodiesterase inhibitor that has emerged as an invaluable tool compound in drug discovery and development.[1] Its primary utility lies in its specific and efficient metabolism by aldehyde oxidase (AOX), making it an ideal probe substrate for characterizing the activity of this important drug-metabolizing enzyme.[2][3] Understanding the contribution of AOX to a drug candidate's metabolism is crucial, as this enzyme plays a significant role in the clearance of many xenobiotics, and its activity can exhibit considerable inter-individual and species-specific variability.[1][4] These application notes provide a comprehensive overview of this compound's use as a tool compound, including detailed protocols for in vitro assays and a summary of key quantitative data.

Mechanism of Action as a Tool Compound

This compound is predominantly metabolized in humans via 4-hydroxylation to its primary metabolite, 4-oxo-carbazeran.[2] This reaction is catalyzed almost exclusively by the cytosolic enzyme aldehyde oxidase 1 (AOX1).[5] The high selectivity of this metabolic pathway makes the rate of 4-oxo-carbazeran formation a reliable measure of AOX1 activity in various in vitro systems, such as human liver cytosol, S9 fractions, and hepatocytes.[2][6] The metabolic pathway of this compound is species-dependent, with O-desmethylation being a major route in dogs, highlighting the importance of using human-derived systems for relevant metabolic studies.[1]

Signaling Pathway

This compound This compound AOX1 Aldehyde Oxidase 1 (AOX1) (Cytosolic Enzyme) This compound->AOX1 Metabolism Metabolite 4-oxo-carbazeran (Major Metabolite) AOX1->Metabolite Catalysis

Caption: Metabolic activation of this compound by AOX1.

Applications in Drug Discovery

  • Reaction Phenotyping: To determine the contribution of AOX1 to the metabolism of a new chemical entity (NCE).

  • Enzyme Inhibition Studies: To assess the potential of an NCE to inhibit AOX1 activity, which could lead to drug-drug interactions.

  • In Vitro to In Vivo Extrapolation (IVIVE): To predict the in vivo clearance of drugs that are substrates of AOX.[3]

  • Species-Specific Metabolism Studies: To investigate differences in drug metabolism between humans and preclinical species.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound metabolism, providing a basis for experimental design and data interpretation.

ParameterValueSystemReference
Km for 4-oxo-carbazeran formation 5 µMHuman Liver Cytosol[2]
Estimated Hepatic Clearance (Clh) 17 ml·min⁻¹·kg⁻¹Cryopreserved Human Hepatocytes[3]
Primary Metabolite 4-oxo-carbazeranHuman Liver Fractions[2]
Primary Canine Metabolite O-desmethylthis compoundDog Liver Fractions[1]

Experimental Protocols

Protocol 1: Determination of AOX1 Activity in Human Liver Cytosol

This protocol describes a typical in vitro assay to measure the formation of 4-oxo-carbazeran from this compound in human liver cytosol.

Experimental Workflow

cluster_0 Incubation cluster_1 Reaction Termination & Sample Preparation cluster_2 Analysis A Prepare Incubation Mixture: - Human Liver Cytosol - Buffer (e.g., Potassium Phosphate) - this compound (Substrate) B Pre-incubate at 37°C A->B C Initiate Reaction (No cofactor needed for AOX) B->C D Incubate at 37°C C->D E Stop Reaction (e.g., Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H UPLC-MS/MS Analysis G->H I Quantify 4-oxo-carbazeran H->I

Caption: Workflow for in vitro AOX1 activity assay.

Materials:

  • This compound

  • Human liver cytosol (commercially available)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • 4-oxo-carbazeran (as an analytical standard)

  • UPLC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing human liver cytosol (e.g., 0.5 mg/mL final protein concentration) and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add this compound to the incubation mixtures to a final concentration (e.g., 5 µM, corresponding to the Km value). Note that AOX is a cytosolic enzyme that does not require NADPH for its activity.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 15, 30, 60 minutes) to ensure measurement within the linear range of formation.

  • Terminate Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes).

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein (e.g., 14,000 rpm for 10 minutes at 4°C).

  • Analysis: Transfer the supernatant to UPLC vials for analysis.

  • Quantification: Quantify the formation of 4-oxo-carbazeran using a validated UPLC-MS/MS method with a standard curve prepared with the 4-oxo-carbazeran analytical standard.

Protocol 2: AOX1 Inhibition Assay

This protocol is designed to evaluate the inhibitory potential of a test compound on this compound 4-oxidation.

Logical Relationship

Test_Compound Test Compound AOX1 Aldehyde Oxidase 1 (AOX1) Test_Compound->AOX1 Inhibits Metabolite 4-oxo-carbazeran (Formation Rate) AOX1->Metabolite Decreased Formation This compound This compound This compound->AOX1 Substrate

Caption: Logic of an AOX1 inhibition assay.

Procedure:

  • Follow the same procedure as in Protocol 1, with the addition of the test compound at various concentrations to the incubation mixture.

  • A vehicle control (without the test compound) should be included to represent 100% AOX1 activity.

  • A known AOX1 inhibitor, such as hydralazine, can be used as a positive control.[3]

  • The rate of 4-oxo-carbazeran formation in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition.

  • An IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) can then be calculated.

Conclusion

This compound is a well-characterized and reliable tool compound for the in vitro assessment of aldehyde oxidase 1 activity. Its high selectivity and well-defined metabolic pathway allow for straightforward and reproducible assays to investigate the role of AOX1 in drug metabolism. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their drug discovery and development programs, leading to a better understanding of the metabolic fate of new chemical entities and a more accurate prediction of their in vivo behavior.

References

Application Notes and Protocols for In Vivo Studies of Carbazeran Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies on the metabolism of Carbazeran, a phosphodiesterase inhibitor. The significant species-dependent metabolic profiles of this compound necessitate the use of specialized animal models to accurately predict its metabolism and clearance in humans.

Introduction

This compound's metabolism is primarily mediated by aldehyde oxidase 1 (AOX1) in humans, leading to the formation of 4-oxo derivatives.[1] This metabolic pathway is significantly different in common preclinical animal models such as dogs and rats, where O-demethylation is a more prominent route.[1][2][3] This discrepancy can lead to inaccurate predictions of human pharmacokinetics and potential drug-drug interactions. To address this challenge, the use of chimeric mice with humanized livers is the recommended in vivo experimental model.

Recommended In Vivo Model: Chimeric Mice with Humanized Livers

Chimeric mouse models, such as the TK-NOG (NOD/Shi-scid IL2 receptor gamma-null mice expressing a herpes simplex virus type 1 thymidine kinase transgene) with transplanted human hepatocytes, provide a valuable tool for studying human-specific drug metabolism.[1] These "humanized-liver mice" have a significant portion of their liver replaced with functional human hepatocytes, thereby expressing human drug-metabolizing enzymes, including AOX1.[1] Studies have shown that the production of human-specific 4-oxo metabolites of this compound is significantly higher in these mice compared to control mice.[1]

Data Presentation: Pharmacokinetic Profile of this compound Metabolites

The following table summarizes the qualitative pharmacokinetic findings for this compound and its major metabolites in humanized-liver mice compared to control mice following a single oral administration of 10 mg/kg this compound.[1] Specific quantitative data for Cmax, Tmax, and AUC were not available in the reviewed literature.

Analyte Humanized-Liver Mice (TK-NOG) Control Mice Primary Metabolizing Enzyme (in Humans)
This compound Lower Plasma LevelsHigher Plasma LevelsAldehyde Oxidase 1 (AOX1)
4-oxo-carbazeran Higher Plasma LevelsLower Plasma LevelsAldehyde Oxidase 1 (AOX1)
N-desethyl-4-oxo-carbazeran Higher Plasma LevelsLower Plasma LevelsAldehyde Oxidase 1 (AOX1)
6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone Higher Plasma LevelsLower Plasma LevelsAldehyde Oxidase 1 (AOX1)
O-desmethylthis compound Lower Plasma LevelsHigher Plasma LevelsCytochrome P450 (predominant in dogs)

Experimental Protocols

This section provides detailed protocols for an in vivo study of this compound metabolism using humanized-liver mice.

Protocol 1: Animal Handling and Dosing
  • Animal Model: Male chimeric TK-NOG mice with humanized livers (8-12 weeks old). A control group of non-humanized TK-NOG mice should be used for comparison.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Dosing Solution Preparation:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • The concentration of the suspension should be calculated to deliver a dose of 10 mg/kg in a volume of 10 mL/kg.

    • Ensure the suspension is homogenous by vortexing before each administration.

  • Oral Administration:

    • Fast the mice for 4 hours before dosing, with continued access to water.

    • Administer the this compound suspension (10 mg/kg) or vehicle to the respective groups via oral gavage using a suitable gavage needle.

    • Return the animals to their cages with free access to food and water after dosing.

Protocol 2: Sample Collection
  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the submandibular vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Urine and Feces Collection:

    • House the mice in individual metabolic cages for 24 or 48 hours post-dose to collect urine and feces separately.

    • Record the total volume of urine and the total weight of feces collected for each animal.

    • Store the urine and feces samples at -80°C until analysis.

  • Terminal Tissue Collection:

    • At the final time point (e.g., 24 hours), euthanize the mice by an approved method.

    • Collect the liver and other relevant tissues.

    • Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

    • Store the tissue samples at -80°C until analysis.

Protocol 3: Sample Analysis by LC-MS/MS
  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the protein. Evaporate the supernatant and reconstitute in the mobile phase.

    • Urine: Dilute urine samples with the mobile phase and centrifuge before injection.

    • Feces and Liver: Homogenize the samples in a suitable buffer. Perform protein precipitation or solid-phase extraction to isolate the analytes.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its metabolites. The specific MRM transitions for each analyte should be optimized.

  • Data Analysis:

    • Construct calibration curves for this compound and its metabolites using standards of known concentrations.

    • Quantify the concentration of each analyte in the samples by interpolating from the respective calibration curve.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

This compound Metabolic Pathway

Carbazeran_Metabolism This compound This compound Metabolite1 4-oxo-carbazeran This compound->Metabolite1  AOX1 (Human) Metabolite4 O-desmethylthis compound (Dog Metabolite) This compound->Metabolite4  CYP450 (Dog) Metabolite2 N-desethyl-4-oxo-carbazeran Metabolite1->Metabolite2  Further Metabolism Metabolite3 6,7-dimethoxy-1-[4-(hydroxy)- piperidino]-4-phthalazinone Metabolite1->Metabolite3  Further Metabolism

Caption: this compound metabolic pathways in humans and dogs.

Experimental Workflow for In Vivo this compound Metabolism Study

experimental_workflow cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_post_study Post-Study Analysis Animal_Model Humanized-Liver Mice & Control Mice Oral_Dosing Oral Gavage Administration Animal_Model->Oral_Dosing Dosing_Prep Prepare this compound Suspension (10 mg/kg) Dosing_Prep->Oral_Dosing Sample_Collection Blood, Urine, and Feces Collection at Timed Intervals Oral_Dosing->Sample_Collection Sample_Processing Plasma Separation & Tissue Homogenization Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification of This compound and Metabolites Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols: Quantitative Analysis of Carbazeran and its 4-oxo Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazeran is a potent phosphodiesterase inhibitor that has been investigated for the treatment of heart failure. In humans, it undergoes extensive presystemic metabolism, primarily through oxidation to its 4-oxo metabolite (also known as 4-hydroxythis compound). This metabolic pathway is predominantly catalyzed by aldehyde oxidase 1 (AOX1) located in the liver cytosol. Understanding the pharmacokinetics of this compound and its major metabolite is crucial for drug development and clinical research. These application notes provide detailed protocols for the quantitative analysis of this compound and 4-oxo-carbazeran using modern analytical techniques.

Metabolic Pathway of this compound

This compound is metabolized in humans primarily via 4-hydroxylation of the phthalazine moiety to form 4-oxo-carbazeran. This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase (AOX1).[1][2] Further metabolism can lead to other derivatives, such as N-desethyl-4-oxo-carbazeran. In contrast, O-desmethylation is a major metabolic pathway in dogs.

This compound Metabolism Metabolic Pathway of this compound This compound This compound Metabolite 4-oxo-carbazeran This compound->Metabolite 4-hydroxylation Enzyme Aldehyde Oxidase 1 (AOX1) (Liver Cytosol) Enzyme->this compound

Caption: Metabolic conversion of this compound to 4-oxo-carbazeran by AOX1.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis and metabolism of this compound.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

ParameterValueEnzyme SourceReference
Km5 µMAldehyde Oxidase

Table 2: In Vitro Hepatic Clearance of this compound

In Vitro SystemEstimated Hepatic Clearance (Clh)Reference
Cryopreserved Human Hepatocytes17 ml · min⁻¹ · kg⁻¹

Table 3: Aldehyde Oxidase 1 (AOX1) Protein Levels in Human Liver Cytosol

Donor PopulationAOX1 Protein Level (pmol/mg)Reference
Male Donors (n=10)0.74 - 2.30
Female Donors (n=10)0.74 - 1.69

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver S9 Fraction

This protocol describes the incubation of this compound with human liver S9 fraction to study its metabolism to 4-oxo-carbazeran.

Materials:

  • This compound analytical standard (e.g., from Sigma-Aldrich or Tocris Bioscience)

  • 4-oxo-carbazeran analytical standard (requires custom synthesis or specialized supplier)

  • Human Liver S9 Fraction

  • Potassium Phosphate Buffer (pH 7.4)

  • Tolbutamide (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Water (HPLC grade)

Equipment:

  • Incubator or water bath (37°C)

  • Microcentrifuge

  • UPLC-MS/MS System

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the human liver S9 fraction with potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration should be optimized based on the experimental goals (e.g., around the Km value of 5 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-75 minutes, to be determined based on preliminary time-course experiments to ensure linearity of metabolite formation).

  • Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard (Tolbutamide).

  • Protein Precipitation: Vortex the mixture and centrifuge to precipitate proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube or vial for UPLC-MS/MS analysis.

UPLC-MS/MS Quantification of 4-oxo-carbazeran

This protocol provides a general framework for the quantification of 4-oxo-carbazeran using UPLC-MS/MS, based on methodologies cited in the literature.

Chromatographic Conditions (Example):

  • Column: A suitable reversed-phase UPLC column (e.g., C18)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from low to high organic phase content.

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Controlled for reproducibility.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 4-oxo-carbazeran and the internal standard (Tolbutamide) need to be determined by direct infusion and optimization.

Calibration Curve:

  • A calibration curve should be constructed using a series of known concentrations of the 4-oxo-carbazeran analytical standard.

  • The curve is generated by plotting the peak area ratio of 4-oxo-carbazeran to the internal standard against the concentration of the analyte.

  • A weighted (e.g., 1/x²) linear least-squares regression analysis is typically used.

Experimental Workflow Diagram

Analytical Workflow General Workflow for this compound Metabolite Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Incubation In Vitro Incubation (this compound + Liver S9) Termination Reaction Termination & Protein Precipitation Incubation->Termination Extraction Supernatant Collection Termination->Extraction UPLC UPLC Separation Extraction->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Results Data Reporting Quantification->Results

Caption: Workflow for the analysis of this compound's 4-oxo metabolite.

References

Application Notes and Protocols for Cell-Based Assays Using Carbazeran to Assess Aldehyde Oxidase (AOX1) Activity and its Implication in Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme Aldehyde Oxidase (AOX) is a cytosolic molybdo-flavoenzyme involved in the metabolism of a wide range of xenobiotics, including therapeutic drugs.[1][2] In humans, the primary isoform is Aldehyde Oxidase 1 (AOX1), which is highly expressed in the liver.[3][4] Beyond its role in drug metabolism, AOX is also recognized as a source of reactive oxygen species (ROS), contributing to cellular oxidative stress.[5][6] AOX can function as an NADH oxidase, generating superoxide radicals (O₂•−) as a byproduct of its catalytic cycle.[5][6] Therefore, assessing AOX1 activity in cell-based systems is crucial for understanding both the pharmacokinetic profile of drug candidates and their potential to induce oxidative stress.

Carbazeran is a well-established and highly selective probe substrate for human AOX1.[7][8] It is metabolized to its 4-oxo derivative, and the rate of this conversion serves as a reliable measure of AOX1 catalytic activity.[7][9] These application notes provide detailed protocols for using this compound in cell-based assays to quantify AOX1 activity, with a focus on its relevance to cellular oxidative stress.

Principle of the Assay

The assay quantifies the enzymatic activity of AOX1 by measuring the formation of 4-oxo-carbazeran from this compound in cell lysates or intact cells. This method is distinct from general antioxidant capacity assays (e.g., DCFH-DA, ORAC) which measure the direct scavenging of ROS by a compound. Here, this compound is not assessed for its antioxidant properties, but as a tool to measure the activity of an ROS-producing enzyme. The workflow involves incubating cells or cell lysates with this compound, followed by quantification of the metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Table 1: Quantitative Parameters for this compound 4-Oxidation by Human AOX1

ParameterValueCell/System TypeReference
Michaelis-Menten Constant (Km) ~5 µMHuman Liver Cytosol[7]
Hepatic Clearance (Clh) 17 mL/min/kgCryopreserved Human Hepatocytes[10][11]
Primary Metabolite 4-oxo-carbazeranHuman Liver Cytosol, Hepatocytes[7][9]
Subcellular Location of AOX1 CytosolMultiple[1][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway: AOX1 as a Source of Oxidative Stress

Aldehyde Oxidase, in its metabolic cycle, can utilize NADH as a substrate to produce superoxide radicals, which are a primary form of ROS. This can initiate a cascade of oxidative damage to cellular components if not neutralized by the cell's antioxidant defense systems.

AOX_Oxidative_Stress cluster_cytosol Cytosol This compound This compound AOX1 Aldehyde Oxidase 1 (AOX1) This compound->AOX1 Substrate Metabolite 4-oxo-carbazeran AOX1->Metabolite Metabolism NAD NAD+ AOX1->NAD O2_superoxide O₂•⁻ (Superoxide) AOX1->O2_superoxide ROS Production NADH NADH NADH->AOX1 e- donor ROS Reactive Oxygen Species (ROS) O2_superoxide->ROS OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress AntioxidantDefense Antioxidant Defenses (SOD, Catalase, GSH) ROS->AntioxidantDefense Neutralization Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HepG2, primary hepatocytes) CellHarvest 2. Cell Harvesting & Lysis (for lysate assay) or Plating (for intact cell assay) CellCulture->CellHarvest Incubation 3. Incubation with this compound (e.g., 1-10 µM) CellHarvest->Incubation Termination 4. Reaction Termination (e.g., Acetonitrile) Incubation->Termination SampleProcessing 5. Sample Processing (Centrifugation, Supernatant collection) Termination->SampleProcessing LCMS 6. LC-MS/MS Analysis (Quantification of 4-oxo-carbazeran) SampleProcessing->LCMS DataAnalysis 7. Data Analysis (Calculate rate of metabolite formation) LCMS->DataAnalysis

References

Troubleshooting & Optimization

Troubleshooting Carbazeran instability in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability with Carbazeran in in vitro assays. The information provided is intended to help identify the root cause of instability and offer solutions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid loss of this compound in our in vitro assay. What is the likely cause?

A1: The primary cause of this compound instability in many in vitro systems, particularly those using liver fractions, is rapid metabolic degradation. This compound is a known substrate for cytosolic aldehyde oxidase (AO), an enzyme that catalyzes the 4-hydroxylation of the phthalazine moiety of the molecule.[1][2] This enzymatic conversion can be very fast, leading to a short half-life of the parent compound in the assay. In human liver cytosol, the half-life of this compound can range from as short as 0.6 minutes to 36 minutes.[3]

Q2: Does the choice of biological matrix matter for this compound stability?

A2: Absolutely. The stability of this compound is highly dependent on the biological matrix due to species-specific differences in its metabolism.[2][4] For instance, this compound is rapidly metabolized in human and baboon liver cytosol, but not in dog liver cytosol.[2] Therefore, if you are using liver fractions, the species of origin is a critical factor. Instability is expected in systems containing human aldehyde oxidase.

Q3: We are using a microsomal preparation but still see this compound degradation. Why is this happening?

A3: While this compound is primarily metabolized by cytosolic aldehyde oxidase, contamination of liver microsomal fractions with cytosolic components is a common issue.[5] The presence of even small amounts of AOX-1 in your microsomal preparation can lead to significant this compound 4-oxidation.[5] It is crucial to verify the purity of your subcellular fractions.

Q4: How can we confirm that aldehyde oxidase is responsible for the observed instability?

A4: To confirm the involvement of aldehyde oxidase, you can perform inhibitor studies. Hydralazine is a known inhibitor of AOX-1.[5] A significant decrease in the rate of this compound degradation in the presence of hydralazine would strongly suggest that AO is the primary enzyme responsible.

Q5: What are the major metabolites of this compound I should be looking for?

A5: In humans, the primary metabolic pathway is 4-hydroxylation, leading to the formation of 4-oxo-carbazeran.[1][4] Other related metabolites that may be observed include N-desethyl-4-oxo-carbazeran and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone.[1][4] In contrast, a major metabolite in dogs is O-desmethylthis compound.[4]

Troubleshooting Guides

Issue 1: Rapid Disappearance of this compound in Liver Subcellular Fractions (S9, Cytosol, Microsomes)
Potential Cause Troubleshooting Step Expected Outcome
High Aldehyde Oxidase (AO) Activity 1. Run a time-course experiment: Measure this compound concentration at multiple early time points (e.g., 0, 1, 2, 5, 10, 15 minutes).2. Include an AO inhibitor: Co-incubate this compound with a known AO inhibitor, such as hydralazine.3. Use heat-inactivated fractions: As a negative control, incubate this compound with heat-inactivated liver fractions.1. A rapid, time-dependent decrease in this compound concentration will be observed.2. The degradation of this compound will be significantly reduced or abolished.3. This compound will remain stable, confirming enzymatic degradation.
Cytosolic Contamination of Microsomes 1. Assay for a cytosolic marker enzyme in your microsomal preparation.2. Compare this compound stability in your microsomal fraction with and without an AO inhibitor.1. Presence of the marker will confirm contamination.2. Inhibition of degradation will indicate the presence of active AO.
Inappropriate Assay Conditions 1. Optimize protein concentration: Test a range of S9, cytosol, or microsome concentrations.2. Ensure appropriate cofactors are absent: this compound metabolism by AO does not require NADPH.[5] Running the assay without NADPH can help isolate AO activity.1. Lowering the protein concentration may slow the degradation rate, allowing for a better experimental window.2. The absence of NADPH will not affect AO-mediated metabolism but will prevent metabolism by cytochrome P450 enzymes.[5]
Issue 2: High Variability in this compound Potency (IC50) Between Experiments
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Incubation Times 1. Standardize pre-incubation and incubation times across all experiments.2. Use an automated liquid handler for precise timing if available.1. Reduced variability in the measured potency of this compound.2. Improved reproducibility of IC50 values.
Lot-to-Lot Variability of Liver Fractions 1. Test new lots of liver fractions for their metabolic activity towards this compound before use in large-scale experiments.2. Use a reference compound metabolized by AO to normalize for activity between lots.1. Identification of lots with suitable (and consistent) metabolic activity.2. More consistent and comparable results across different batches of reagents.
Compound Instability in Assay Buffer 1. Assess the chemical stability of this compound in the assay buffer over the time course of the experiment without any biological matrix.2. Adjust buffer pH if it is found to contribute to degradation.1. Determine if non-enzymatic degradation is a contributing factor.2. Improved stability of this compound in the assay medium.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Human Liver S9 Fractions
  • Prepare Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Human liver S9 fractions (pooled).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Acetonitrile with an internal standard for quenching the reaction.

  • Incubation Procedure:

    • Thaw the human liver S9 fraction on ice.

    • Prepare a reaction mixture containing phosphate buffer and S9 fraction (e.g., 1 mg/mL final protein concentration).

    • Pre-warm the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 1 µM.

    • At specified time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of this compound remaining against time.

    • Calculate the in vitro half-life (t½) from the slope of the natural log of the percentage remaining versus time plot.

Protocol 2: Inhibitor Study to Confirm Aldehyde Oxidase Metabolism
  • Prepare Reagents:

    • As in Protocol 1.

    • Hydralazine stock solution (e.g., 10 mM in DMSO).

  • Incubation Procedure:

    • Prepare two sets of reaction mixtures as described in Protocol 1.

    • To one set, add hydralazine to a final concentration that is known to inhibit AO (e.g., 10 µM). To the other set, add the vehicle (DMSO).

    • Pre-incubate the reaction mixtures with the inhibitor or vehicle at 37°C for 10 minutes.

    • Initiate the reaction by adding this compound (1 µM final concentration).

    • Collect and quench samples at the same time points as in Protocol 1.

  • Sample Analysis and Data Analysis:

    • Analyze the samples as described in Protocol 1.

    • Compare the degradation rate and half-life of this compound in the presence and absence of hydralazine.

Visualizations

Troubleshooting this compound Instability Workflow cluster_0 Initial Observation cluster_1 Investigation of Cause cluster_2 Potential Solutions A Rapid loss of this compound in in vitro assay B Is the assay using a biological matrix (e.g., liver fractions)? A->B C Is the matrix of human or other AO-containing species origin? B->C Yes E Check for cytosolic contamination of microsomal fractions B->E No/Unsure D Perform AO inhibitor study (e.g., with hydralazine) C->D Yes F Use shorter incubation times D->F Inhibition Observed G Lower protein concentration D->G Inhibition Observed H Switch to a species with low or no AO activity (e.g., dog) D->H Inhibition Observed I Use purified enzyme systems if AO is not the target D->I Inhibition Observed E->D

Caption: A workflow for troubleshooting this compound instability in in vitro assays.

This compound Metabolic Pathway in Humans cluster_0 Metabolism This compound This compound Metabolite 4-oxo-carbazeran This compound->Metabolite 4-hydroxylation Enzyme Aldehyde Oxidase (AO) Enzyme->this compound

Caption: The primary metabolic pathway of this compound in humans.

References

How to minimize variability in Carbazeran metabolism assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Carbazeran metabolism assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound metabolism?

A1: this compound is primarily metabolized by Aldehyde Oxidase (AO), a cytosolic enzyme.[1][2][3] It is not significantly metabolized by cytochrome P450 (CYP) enzymes.[2] The main metabolic pathway is the 4-hydroxylation of this compound to form 4-hydroxythis compound.[1][2]

Q2: What are the main sources of variability in this compound metabolism assays?

A2: The primary sources of variability include:

  • Enzyme Instability: Aldehyde Oxidase is known to be unstable in in vitro preparations, which can lead to a loss of activity over the course of an experiment.

  • Inter-individual Variability: There are significant differences in AO expression and activity between individual donors of liver tissue.[4]

  • Species Differences: AO activity and this compound metabolism vary significantly between species. For example, dogs show negligible metabolism of this compound compared to humans.[1][2]

  • Subcellular Fraction Quality: Contamination of microsomal fractions with cytosol can lead to inaccurate results, as AO is a cytosolic enzyme.[5]

  • Assay Conditions: Variations in incubation time, temperature, pH, and cofactor concentrations can all impact enzyme activity and lead to variable results.

Q3: Which in vitro system is best for studying this compound metabolism?

A3: Human liver cytosol (HLC) or S9 fractions are the most direct systems for studying AO-mediated metabolism as they contain the cytosolic enzymes.[3][6] Cryopreserved human hepatocytes are also a suitable model as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[1][7] Human liver microsomes are generally not recommended for assessing primary this compound metabolism due to the cytosolic localization of AO, unless investigating potential minor CYP-mediated pathways or if significant cytosolic contamination is characterized.[5][8][9]

Q4: How can I confirm that the observed metabolism is AO-mediated?

A4: You can perform reaction phenotyping by incubating this compound with and without a selective AO inhibitor, such as hydralazine or menadione.[3][7] A significant decrease in the formation of 4-hydroxythis compound in the presence of the inhibitor confirms the involvement of AO.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes:

  • Inconsistent pipetting technique.

  • Improperly mixed reagents.

  • Temperature fluctuations across the incubation plate.

  • Cell clumping (in hepatocyte assays).

Solutions:

  • Pipetting: Use calibrated pipettes and fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well and avoid introducing air bubbles. For multi-well plates, consider using a multichannel pipette for simultaneous additions.[10]

  • Reagent Mixing: Ensure all reagents, including enzyme preparations and substrate solutions, are thoroughly mixed before use. Vortex solutions gently where appropriate.[10]

  • Temperature Control: Use a calibrated incubator and allow the plate to equilibrate to the assay temperature before starting the reaction. Avoid opening the incubator door frequently.

  • Cell Suspension: For hepatocyte assays, ensure a homogenous single-cell suspension before plating or adding to the incubation. Gently swirl the cell suspension before each aspiration.

Issue 2: Low or No Metabolism of this compound (Positive Control)

Possible Causes:

  • Inactive Enzyme: The Aldehyde Oxidase in your liver fraction may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or absence of necessary cofactors can inhibit enzyme activity.

  • Substrate Instability: this compound may have degraded in the stock solution or incubation buffer.

  • Analytical Issues: The LC-MS/MS method may not be sensitive enough to detect the metabolite.

Solutions:

  • Enzyme Quality: Purchase high-quality, characterized liver fractions from a reputable supplier. Aliquot the enzyme preparation upon arrival to minimize freeze-thaw cycles.

  • Assay Optimization: Ensure the incubation buffer is at the optimal pH for AO activity (typically pH 7.4). Verify the incubation temperature is 37°C. While AO does not require NADPH, ensure other buffer components are appropriate.

  • Substrate Integrity: Prepare fresh this compound stock solutions. Check for solubility issues in the incubation medium.

  • Analytical Sensitivity: Optimize the MS/MS parameters for 4-hydroxythis compound, including precursor and product ions, collision energy, and source parameters.

Issue 3: Unexpected Metabolite Peaks are Observed

Possible Causes:

  • Contamination: The this compound stock or other reagents may be contaminated.

  • Non-enzymatic Degradation: this compound may be unstable in the assay buffer.

  • Metabolism by Other Enzymes: Although less common for this compound, other enzymes in the liver fraction could be contributing to metabolism.

Solutions:

  • Reagent Purity: Use high-purity this compound and analytical-grade reagents.

  • Control Incubations:

    • No-Enzyme Control: Incubate this compound in the assay buffer without the liver fraction to check for non-enzymatic degradation.

    • Heat-Inactivated Enzyme Control: Incubate this compound with a heat-inactivated liver fraction to ensure the observed metabolism is enzyme-mediated.

  • Reaction Phenotyping: Use specific enzyme inhibitors to investigate the contribution of other enzyme families if unexpected metabolites are consistently observed.

Quantitative Data

Table 1: Comparison of this compound Intrinsic Clearance (CLint) in Different In Vitro Systems

In Vitro SystemMean CLint (µL/min/mg protein)Fold Difference (vs. HLC)Reference
Human Liver Cytosol (HLC)1501.0Fictional Data for Illustration
Human Liver S9 Fraction1250.83Fictional Data for Illustration
Human Hepatocytes950.63Fictional Data for Illustration

Note: The data in this table is for illustrative purposes to demonstrate a clear structure for presenting quantitative data. Actual values can vary significantly depending on the specific experimental conditions and the donor pool of the liver fractions.

Table 2: Effect of an Aldehyde Oxidase Inhibitor (Hydralazine) on this compound Metabolism

Condition4-hydroxythis compound Formation Rate (pmol/min/mg protein)% InhibitionReference
This compound (1 µM)250-Fictional Data for Illustration
This compound (1 µM) + Hydralazine (10 µM)2590%Fictional Data for Illustration

Note: This table illustrates how to present data from a reaction phenotyping experiment. The high percentage of inhibition confirms the primary role of Aldehyde Oxidase in this compound metabolism.

Experimental Protocols

Protocol 1: this compound Intrinsic Clearance in Human Liver Cytosol (HLC)

1. Reagent Preparation:

  • HLC Stock: Thaw a vial of pooled human liver cytosol on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
  • Working Solution: Dilute the this compound stock solution in the assay buffer to a 2X final concentration (e.g., 2 µM for a 1 µM final concentration).
  • Stop Reagent: Acetonitrile containing an internal standard (e.g., 100 nM Tolbutamide).

2. Incubation Procedure:

  • Pre-warm the HLC preparation and this compound working solution in a 37°C water bath for 5 minutes.
  • In a microcentrifuge tube, add 50 µL of the HLC preparation.
  • Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution.
  • Incubate at 37°C in a shaking water bath.
  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 20 µL aliquot of the incubation mixture and add it to 80 µL of ice-cold stop reagent.
  • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the protein.

3. Sample Analysis:

  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
  • Quantify the remaining this compound concentration at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • The slope of the linear portion of the curve represents the elimination rate constant (k).
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration in mg/mL).

Protocol 2: Quantification of 4-hydroxythis compound by LC-MS/MS

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate this compound and 4-hydroxythis compound from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound: Determine the optimal precursor and product ions (e.g., m/z [M+H]+ → fragment ion).
  • 4-hydroxythis compound: Determine the optimal precursor and product ions (e.g., m/z [M+H]+ → fragment ion).
  • Internal Standard (e.g., Tolbutamide): Determine the optimal precursor and product ions.
  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

3. Calibration Curve:

  • Prepare a series of calibration standards of 4-hydroxythis compound in the same matrix as the samples (e.g., stopped reaction mixture from a control incubation).
  • Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve.

Visualizations

Carbazeran_Metabolism_Pathway This compound This compound Hydroxythis compound 4-hydroxythis compound (Primary Metabolite) This compound->Hydroxythis compound 4-hydroxylation AO Aldehyde Oxidase (AO) (Cytosolic Enzyme) AO->this compound catalyzes

This compound Metabolism Pathway

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Reagents (Buffer, HLC, this compound) Prewarm Pre-warm at 37°C Reagents->Prewarm Start_Reaction Initiate Reaction Prewarm->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Stop_Reaction Quench with Acetonitrile + Internal Standard Time_Points->Stop_Reaction Centrifuge Centrifuge to Precipitate Protein Stop_Reaction->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate CLint LCMS->Data_Analysis

This compound Intrinsic Clearance Assay Workflow

Troubleshooting_Workflow Start High Variability in Assay? Check_Pipetting Review Pipetting Technique and Calibration Start->Check_Pipetting Yes Low_Metabolism Low Metabolism of Positive Control? Start->Low_Metabolism No Check_Reagents Ensure Thorough Reagent Mixing Check_Pipetting->Check_Reagents Check_Temp Verify Temperature Uniformity Check_Reagents->Check_Temp Re_Run Re-run Assay with Optimized Conditions Check_Temp->Re_Run Low_Metabolism->Re_Run No, Proceed with Data Analysis Check_Enzyme Verify Enzyme Activity (New Lot/Aliquot) Low_Metabolism->Check_Enzyme Yes Check_Conditions Confirm Assay Conditions (pH, Temp) Check_Enzyme->Check_Conditions Check_Analytics Optimize LC-MS/MS Method Check_Conditions->Check_Analytics Check_Analytics->Re_Run

Troubleshooting Decision Tree

References

Addressing species differences in Carbazeran metabolism for predictive models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carbazeran. The focus is on addressing the significant species differences in its metabolism to aid in the development of more accurate predictive models.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound in humans, and which enzyme is responsible?

In humans, the predominant metabolic pathway for this compound is the 4-hydroxylation of the phthalazine moiety.[1] This reaction is catalyzed by the cytosolic enzyme Aldehyde Oxidase 1 (AOX1).[2][3] This pathway leads to the formation of metabolites such as 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone.[4] Cytochrome P450 (P450) enzymes do not play a significant role in this specific metabolic route in humans.[3][5]

Q2: How does this compound metabolism in common preclinical species differ from humans?

There are substantial species differences in this compound metabolism, which presents a challenge for preclinical modeling.

  • Dog: In dogs, the major metabolic pathway is O-demethylation, and the 4-hydroxylation pathway seen in humans is largely unimportant.[1][2] Consequently, bioavailability is significantly higher in dogs (approx. 68%) compared to humans, where it is almost negligible due to extensive presystemic metabolism.[1]

  • Baboon: The baboon's metabolic profile is similar to that of humans, with 4-hydroxylation being the primary route of clearance.[2]

  • Rat: Rats also exhibit a different metabolic profile from humans.[3][4]

  • Humanized-Liver Mice: Chimeric mouse models with humanized livers have been shown to replicate the human-specific AOX1-mediated 4-oxidation of this compound, making them a potentially more predictive preclinical model.[4]

Q3: Why are dog models not predictive for human pharmacokinetics of this compound?

Dog models are not predictive for this compound's human pharmacokinetics due to a fundamental difference in the primary metabolic enzymes and pathways.[1] The lack of significant aldehyde oxidase activity towards this compound in dogs means the principal clearance pathway in humans (4-hydroxylation) is absent.[2] This leads to a dramatic overestimation of bioavailability and an incorrect metabolite profile, making the dog a poor model for predicting human outcomes for this compound.[1]

Q4: What are the best in vitro systems to study human this compound metabolism?

To accurately study the human-specific metabolism of this compound, it is crucial to use systems that contain active aldehyde oxidase.

  • Human Liver Cytosol: This is the most direct in vitro system for studying the kinetics of AOX-mediated metabolism, as AOX is a cytosolic enzyme.[2]

  • Human Liver S9 Fraction: The S9 fraction contains both cytosolic and microsomal enzymes and can be used to assess the contributions of different enzyme families.[5]

  • Hepatocytes from Humanized-Liver Mice: These cells have been shown to exhibit substantial this compound 4-oxidation activity, reflecting the in vivo function of human AOX1 in this model.[4]

It is important to note that using human liver microsomes alone is not appropriate for studying the primary human pathway and can lead to misleading results.[3][5]

Troubleshooting Guide

Issue 1: My in vitro assay using human liver microsomes shows this compound metabolism, but the literature says P450s are not involved in the main human pathway.

  • Probable Cause: Your liver microsomal preparation is likely contaminated with cytosolic aldehyde oxidase (AOX1).[5] This is a common issue where small amounts of cytosol, and thus AOX1, are carried over during the microsomal preparation process.[5]

  • Solution:

    • Confirm AOX Activity: Re-run the incubation with a known AOX1 inhibitor, such as hydralazine. A significant decrease in this compound metabolism would suggest AOX1 activity.[5]

    • Use a Cleaner System: For studying P450-specific metabolism, use recombinant P450 enzymes. For studying AOX1 metabolism, use human liver cytosol or S9 fractions.[5]

    • Verify Purity: If possible, test your microsomal fraction for the presence of cytosolic marker enzymes to assess the degree of contamination.[5]

Issue 2: My in vitro-in vivo extrapolation (IVIVE) is significantly underpredicting the clearance of this compound in humans.

  • Probable Cause: Underprediction of AOX-mediated clearance is a known challenge in drug metabolism studies.[6] Several factors can contribute:

    • Loss of Enzyme Activity: Aldehyde oxidase can be unstable and lose activity during the preparation and storage of in vitro test systems like liver cytosol or S9 fractions.[6]

    • Incorrect Scaling Factors: The scaling factors used to extrapolate from in vitro data to the in vivo situation may not be fully optimized for AOX.

    • Inappropriate Model: The chosen in vitro system may not fully recapitulate the in vivo environment.

  • Solution:

    • Verify Activity: Always check the activity of your liver cytosolic or S9 fractions with a positive control substrate for AOX to ensure the enzyme is active.

    • Use Empirical Scaling Factors: Recent research suggests applying empirical scaling factors derived from a set of known AOX substrates can improve the accuracy of clearance predictions.[6]

    • Refine Incubation Conditions: Ensure incubation times and protein concentrations are optimized to capture the initial linear rate of metabolism.

Issue 3: I am not detecting the expected 4-oxo human metabolites in my assay.

  • Probable Cause:

    • Incorrect Subcellular Fraction: You may be using a system that lacks aldehyde oxidase, such as purified liver microsomes. The 4-hydroxylation pathway occurs in the cytosol.[2]

    • Inactive Enzyme: The AOX in your test system may be inactive due to improper storage or handling.

    • Analytical Method Limitations: Your analytical method (e.g., LC-MS/MS) may not be optimized for the detection of the 4-oxo metabolites.

  • Solution:

    • Switch to Liver Cytosol or S9: Ensure you are using the correct subcellular fraction that contains active AOX.[2][5]

    • Run a Positive Control: Include a known AOX substrate in your experiment to confirm that the enzyme is active in your system.

    • Optimize Analytical Method: Synthesize or procure analytical standards for the expected metabolites (4-oxo-carbazeran, etc.) to optimize your mass spectrometry parameters for sensitive and specific detection.

Data Presentation: Species Comparison

Table 1: Comparison of this compound Metabolism and Bioavailability

Feature Human Dog Baboon
Primary Metabolic Pathway 4-Hydroxylation[1] O-Demethylation[1] 4-Hydroxylation[2]
Key Enzyme Aldehyde Oxidase (AOX1)[2] Cytochrome P450 (CYP)[3] Aldehyde Oxidase[2]
Primary Metabolites 4-oxo-carbazeran derivatives[4] O-desmethylthis compound[4] 4-hydroxy this compound[2]

| Systemic Bioavailability | Not measurable (<1%)[1] | ~68%[1] | Low (presystemic clearance)[2] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Cytosol

This protocol is designed to determine the rate of AOX-mediated metabolism of this compound.

1. Materials:

  • This compound

  • Pooled Human Liver Cytosol (stored at -80°C)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable compound) for reaction termination

  • 96-well incubation plate

  • LC-MS/MS system

2. Procedure:

  • Prepare Reagents: Thaw human liver cytosol on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentrations.

  • Pre-incubation: Add the potassium phosphate buffer and the liver cytosol solution to the wells of the 96-well plate. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the this compound solution to each well. The final reaction volume should contain a cytosolic protein concentration of approximately 0.5 mg/mL.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute sample is prepared by adding the stopping solution before adding the substrate.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the depletion of this compound and the formation of metabolites using a validated LC-MS/MS method.

  • Data Calculation: Calculate the rate of metabolism from the slope of the natural log of the percent remaining this compound versus time. The in vitro intrinsic clearance (CLint) can then be calculated using the formula: CLint = (k / P), where 'k' is the elimination rate constant and 'P' is the protein concentration.[7]

Visualizations

cluster_human Human / Baboon Metabolism cluster_dog Dog Metabolism Carbazeran_H This compound AOX1 Aldehyde Oxidase (AOX1) (Liver Cytosol) Carbazeran_H->AOX1 4-Hydroxylation Metabolites_H 4-oxo-carbazeran N-desethyl-4-oxo-carbazeran (Rapid Presystemic Clearance) AOX1->Metabolites_H Carbazeran_D This compound P450 Cytochrome P450 (CYP) (Liver Microsomes) Carbazeran_D->P450 O-Demethylation Metabolite_D O-desmethylthis compound (High Bioavailability) P450->Metabolite_D

Caption: Comparative metabolic pathways of this compound in different species.

prep 1. Prepare Reagents (Buffer, Cytosol, this compound) pre_incubate 2. Pre-incubate Plate (Cytosol + Buffer) at 37°C prep->pre_incubate start_reaction 3. Initiate Reaction (Add this compound) pre_incubate->start_reaction sampling 4. Time-Point Sampling (0, 5, 15, 30, 60 min) start_reaction->sampling stop_reaction 5. Stop Reaction (Add cold ACN + IS) sampling->stop_reaction centrifuge 6. Centrifuge (Pellet Protein) stop_reaction->centrifuge analyze 7. LC-MS/MS Analysis (Analyze Supernatant) centrifuge->analyze calculate 8. Calculate CLint analyze->calculate

Caption: Workflow for an in vitro this compound metabolism assay.

References

Technical Support Center: Enhancing Analytical Methods for Carbazeran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of analytical methods for Carbazeran.

Frequently Asked Questions (FAQs)

1. What are the common analytical techniques used for the quantification of this compound?

This compound and its metabolites are typically quantified using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or, for higher sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The choice of technique often depends on the required limit of quantification and the complexity of the sample matrix.

2. What is the primary metabolite of this compound and should it be monitored?

The primary metabolite of this compound is 4-oxo-carbazeran, formed via oxidation catalyzed by aldehyde oxidase 1 (AOX1) in human liver cytosol.[1][2][3] Monitoring this metabolite can be crucial for pharmacokinetic and metabolism studies.

3. What are the key challenges in developing sensitive analytical methods for this compound?

Challenges in developing sensitive methods for this compound may include:

  • Low ionization efficiency in mass spectrometry.

  • Poor chromatographic peak shape.

  • Matrix effects from biological samples.

  • Low recovery during sample preparation.[4]

  • Potential for degradation or metabolism during sample handling.

4. How can I improve the sensitivity of my HPLC-UV method for this compound?

To enhance the sensitivity of an HPLC-UV method, consider the following:

  • Optimize the detection wavelength: Ensure the wavelength selected corresponds to the maximum absorbance of this compound.

  • Increase the injection volume: A larger injection volume can increase the signal, but may also broaden the peak.

  • Employ solid-phase extraction (SPE): SPE can be used to concentrate the sample and remove interfering matrix components.[5]

  • Consider derivatization: Chemical derivatization can be used to introduce a chromophore with a higher molar absorptivity, thereby increasing the signal.[5][6]

5. What are the advantages of using LC-MS/MS over HPLC-UV for this compound analysis?

LC-MS/MS offers several advantages over HPLC-UV, including:

  • Higher sensitivity: LC-MS/MS can achieve much lower limits of detection and quantification.[7]

  • Greater selectivity: The use of specific mass transitions (Multiple Reaction Monitoring - MRM) minimizes interference from other compounds in the matrix.[8]

  • Structural information: Mass spectrometry provides information about the molecular weight and fragmentation of the analyte, which can be used for confirmation of its identity.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC
Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions between this compound and the stationary phase.Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Optimize the mobile phase pH.
Column overload.Reduce the injection volume or the concentration of the sample.
Dead volume in the HPLC system.Check and tighten all fittings. Use tubing with a smaller internal diameter.
Peak Fronting Sample solvent is stronger than the mobile phase.Prepare the sample in a solvent that is weaker than or the same as the mobile phase.
Column collapse.Ensure the mobile phase is compatible with the column and operate within the recommended pressure limits.
Split Peaks Clogged frit or partially blocked column.Back-flush the column. If the problem persists, replace the column.
Injector issue.Inspect and clean the injector port and syringe.
Issue 2: Low Sensitivity and High Background in LC-MS/MS
Symptom Potential Cause Troubleshooting Step
Low Signal Intensity Inefficient ionization of this compound.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI).[4]
Poor fragmentation.Optimize the collision energy to achieve the most stable and intense product ions.
Matrix suppression.Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9] Dilute the sample if possible.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Co-eluting isobaric interferences.Optimize the chromatographic separation to resolve this compound from interfering compounds.[4]
Improper mass spectrometer settings.Calibrate the mass spectrometer. Ensure the correct MRM transitions are being monitored.

Experimental Protocols

HPLC-UV Method for this compound
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B1-5 min: 30% to 90% B5-7 min: 90% B7-8 min: 90% to 30% B8-10 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
LC-MS/MS Method for this compound
Parameter Condition
LC System UHPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B0.5-2.5 min: 10% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 10% B3.1-4.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition Precursor Ion > Product Ion (To be determined by infusion of a standard solution of this compound)

Sample Preparation

A robust sample preparation protocol is critical for achieving high sensitivity and accuracy.

Method Protocol Advantages Disadvantages
Protein Precipitation (PPT) 1. Add 3 volumes of cold acetonitrile to 1 volume of plasma.2. Vortex for 1 minute.3. Centrifuge at 10,000 x g for 10 minutes.4. Evaporate the supernatant and reconstitute in mobile phase.Simple, fast, and inexpensive.May not remove all interfering substances (e.g., phospholipids), leading to matrix effects.
Liquid-Liquid Extraction (LLE) 1. To 1 mL of plasma, add 5 mL of methyl tert-butyl ether (MTBE).2. Vortex for 5 minutes.3. Centrifuge at 3,000 x g for 5 minutes.4. Transfer the organic layer to a new tube and evaporate to dryness.5. Reconstitute in mobile phase.Cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for polar compounds.
Solid-Phase Extraction (SPE) 1. Condition a C18 SPE cartridge with methanol followed by water.2. Load the pre-treated plasma sample.3. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.4. Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).5. Evaporate the eluate and reconstitute.Provides the cleanest extracts and allows for sample concentration.[5]More complex and expensive than PPT and LLE. Method development can be time-consuming.

Visualizations

Carbazeran_Metabolism This compound This compound Metabolite 4-oxo-carbazeran This compound->Metabolite Oxidation Enzyme Aldehyde Oxidase 1 (AOX1) (Human Liver Cytosol) Enzyme->this compound

Caption: Metabolic pathway of this compound to 4-oxo-carbazeran.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection Injection into UHPLC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Sensitivity Start Low Sensitivity Issue CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckLC Review LC Method Start->CheckLC CheckMS Review MS Parameters Start->CheckMS ImproveRecovery Optimize Extraction? (e.g., switch to SPE) CheckSamplePrep->ImproveRecovery Is recovery low? OptimizeChroma Optimize Peak Shape? CheckLC->OptimizeChroma Is peak shape poor? OptimizeIonization Optimize Ionization? CheckMS->OptimizeIonization Is signal intensity low? Solution1 Implement SPE or LLE ImproveRecovery->Solution1 Yes Solution2 Adjust Mobile Phase/Gradient OptimizeChroma->Solution2 Yes Solution3 Tune Source Parameters/Collision Energy OptimizeIonization->Solution3 Yes

References

Strategies to mitigate non-specific binding of Carbazeran in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving Carbazeran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common issues, particularly non-specific binding (NSB), encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent phosphodiesterase (PDE) inhibitor.[1] Its primary mechanism of action involves the inhibition of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases intracellular levels of cAMP and cGMP, leading to various downstream cellular effects.

Q2: What is non-specific binding (NSB) and why is it a concern in this compound assays?

Non-specific binding refers to the binding of a molecule, such as this compound, to surfaces or proteins in the assay system that are not the intended target. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of this compound's effects or concentration.[2] Small molecules like this compound can exhibit NSB due to hydrophobic or electrostatic interactions with assay components like microplate surfaces and proteins in the sample matrix.[3]

Q3: Besides being a PDE inhibitor, are there other known interactions of this compound that could affect assay results?

Yes, this compound is a known substrate for aldehyde oxidase (AOX).[1][4] This is a critical consideration when working with liver fractions (cytosol, S9) or other biological matrices with high AOX activity, as the metabolic degradation of this compound by AOX could be misinterpreted as low binding or low potency in certain assay formats.

Troubleshooting Guides

High Background Signal in this compound ELISA

High background is a common issue in enzyme-linked immunosorbent assays (ELISAs) and can be particularly problematic for small molecules like this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Blocking Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[2] Increase the concentration of the blocking agent (e.g., 1-5% BSA) and/or the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
Suboptimal Washing Increase the number of wash steps (e.g., from 3 to 5 washes) and the soaking time between washes.[2][5] Ensure complete aspiration of wash buffer from the wells.
Non-Specific Binding of Detection Reagents Titrate the concentrations of primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.
Hydrophobic Interactions of this compound with the Plate Add a non-ionic detergent, such as Tween-20 (0.05-0.1%), to the wash and incubation buffers to reduce hydrophobic interactions.[6]
Cross-Reactivity of Antibodies Ensure the antibodies used are specific for the this compound-conjugate and do not cross-react with other components in the sample matrix.
High Non-Specific Binding in this compound Radioligand Binding Assays

Radioligand binding assays are sensitive to NSB, which can obscure the specific binding signal.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Binding of Radioligand to Filter Membranes Pre-soak the filter mats in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.[7]
Binding to Non-Receptor Proteins Include a high concentration of a structurally unrelated compound that does not bind to the target receptor to define non-specific binding.
Suboptimal Buffer Composition Optimize the buffer pH and ionic strength. Adding BSA (0.1-1%) to the binding buffer can help to saturate non-specific binding sites.
Inappropriate Radioligand Concentration Use a radioligand concentration at or below the Kd value for the receptor to minimize NSB.[8][9]

Experimental Protocols

Protocol: Competitive ELISA for this compound Quantification

This protocol provides a general framework for a competitive ELISA to quantify this compound. Optimization of concentrations and incubation times is recommended.

Materials:

  • High-binding 96-well microplate

  • This compound-protein conjugate (e.g., this compound-BSA)

  • Anti-Carbazeran primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1-3% BSA)

  • Sample/Standard Diluent (PBS with 0.1% BSA, 0.05% Tween-20)

Procedure:

  • Coating: Coat the microplate wells with 100 µL of this compound-protein conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competitive Binding: Add 50 µL of this compound standards or samples to the wells, followed by 50 µL of anti-Carbazeran primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (at its optimal dilution) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm.

Protocol: Aldehyde Oxidase (AOX) Activity Assay

This protocol is to determine if this compound is a substrate of AOX.

Materials:

  • Human liver cytosol

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (for LC-MS/MS analysis)

  • AOX inhibitor (e.g., hydralazine)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver cytosol (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.

  • Initiate Reaction: Add this compound (e.g., 1 µM final concentration) to the reaction mixture to initiate the reaction. For the inhibited reaction, pre-incubate the cytosol with an AOX inhibitor (e.g., 10 µM hydralazine) for 15 minutes before adding this compound.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Stop Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point. The rate of disappearance of this compound indicates the extent of its metabolism by AOX.

Quantitative Data Summary

Specific quantitative data for the non-specific binding of this compound to different materials is not extensively available in public literature. However, the following tables provide typical values for related parameters and a list of known substrates and inhibitors of Aldehyde Oxidase.

Table 1: Typical Plasma Protein and Polystyrene Binding of Small Molecules

Parameter Compound Class Typical Values Significance for this compound Assays
Plasma Protein Binding Basic drugs20-90%High plasma protein binding can reduce the free concentration of this compound available to interact with its target. It is important to consider this in assays using plasma samples.
Non-Specific Binding to Polystyrene Plates Lipophilic small moleculesCan be significant, leading to >20% loss of compound from solutionThis compound's properties may lead to significant NSB to standard ELISA plates, necessitating the use of blocking agents and detergents.

Table 2: Selected Substrates and Inhibitors of Aldehyde Oxidase (AOX)

Compound Role Typical Km or Ki (µM)
PhthalazineSubstrate8
VanillinSubstrate1-10
ZaleplonSubstrate~5
This compound Substrate ~5[10]
HydralazineInhibitor~0.1
RaloxifeneInhibitor~0.003
MenadioneInhibitor~1

Visualizations

Signaling Pathway

Phosphodiesterase_Signaling_Pathway GPCR GPCR G_protein G Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades This compound This compound This compound->PDE Inhibits Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Phosphodiesterase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

NSB_Mitigation_Workflow Start Start: High Non-Specific Binding Observed Step1 Step 1: Optimize Blocking Conditions - Increase blocker concentration (e.g., BSA, milk) - Increase incubation time Start->Step1 Decision1 NSB Reduced? Step1->Decision1 Step2 Step 2: Enhance Washing Protocol - Increase number of washes - Add soaking steps Decision1->Step2 No End End: Assay Optimized for Low NSB Decision1->End Yes Decision2 NSB Reduced? Step2->Decision2 Step3 Step 3: Modify Buffer Composition - Add non-ionic detergent (e.g., Tween-20) - Adjust pH and ionic strength Decision2->Step3 No Decision2->End Yes Decision3 NSB Reduced? Step3->Decision3 Step4 Step 4: Titrate Reagent Concentrations - Optimize antibody/ligand concentrations Decision3->Step4 No Decision3->End Yes Step4->End

Caption: A stepwise workflow for troubleshooting and mitigating non-specific binding in assays.

References

Validation & Comparative

Comparing Carbazeran metabolism across different in vitro systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carbazeran metabolism across commonly used in vitro systems. The data presented is intended to assist researchers in selecting the appropriate experimental model and designing robust studies for evaluating the metabolic fate of drug candidates metabolized by aldehyde oxidase.

Introduction to this compound Metabolism

This compound is predominantly metabolized via 4-hydroxylation of its phthalazine moiety, a reaction primarily catalyzed by the cytosolic enzyme aldehyde oxidase (AOX1).[1][2] This metabolic pathway is highly significant in humans, leading to rapid presystemic clearance.[1][2] Notably, there are significant species differences in this compound metabolism, with this 4-hydroxylation pathway being prominent in humans and baboons but almost absent in dogs, where O-demethylation is the major biotransformation route.[1][2] The kinetic parameter, Km (Michaelis constant), for this compound's metabolism by aldehyde oxidase has been reported to be approximately 5 µM.[3]

Comparison of In Vitro Metabolic Systems

The choice of an in vitro system is critical for accurately predicting a drug's metabolic profile. For this compound, given that its metabolism is mediated by a cytosolic enzyme, the most relevant systems are those that contain a functional cytosolic fraction.

In Vitro SystemDescriptionSuitability for this compound MetabolismKey Considerations
Human Liver Cytosol The soluble fraction of liver homogenate, containing cytosolic enzymes like aldehyde oxidase.High. Directly assesses the activity of the primary enzyme responsible for this compound metabolism.Ideal for specific investigation of AOX-mediated metabolism without interference from microsomal enzymes.
Human Liver S9 Fraction A supernatant fraction of liver homogenate containing both cytosol and microsomes.[4]High. Provides a more complete metabolic picture by including both cytosolic and microsomal enzymes.Useful for studying the overall hepatic metabolism and potential interplay between Phase I and Phase II enzymes.
Human Hepatocytes Intact liver cells containing a full complement of metabolic enzymes and cofactors.High. Considered the gold standard for in vitro metabolism studies as they closely mimic the in vivo liver environment.Allows for the study of both Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux. However, AOX activity can decline in culture.
Human Liver Microsomes A subcellular fraction containing enzymes primarily from the endoplasmic reticulum, such as cytochrome P450s.Low to Moderate. this compound 4-oxidation is not catalyzed by CYP enzymes.[5] Any observed activity is likely due to contamination with cytosolic AOX1.[5][6]Not a recommended system for studying this compound's primary metabolic pathway. If used, results should be interpreted with caution and checked for cytosolic contamination.

Quantitative Comparison of this compound Metabolism

Table 1: Metabolic Clearance of this compound in Different In Vitro Systems

In Vitro SystemParameterValueReference
Human Liver Cytosol (Pooled, n=50)Half-life~5 minutes[7]
Human Liver S9 (Pooled, n=200)Half-life5 minutes[7]
Cryopreserved Human HepatocytesEstimated Hepatic Clearance (Clh)17 ml/min/kg[8]

Note: The half-life in individual donor cytosol and S9 fractions can vary significantly based on the aldehyde oxidase activity of the donor.[7]

Experimental Protocols

Protocol 1: Determination of this compound Metabolic Stability in Human Liver S9 Fraction

This protocol outlines a typical procedure to assess the rate of metabolism of this compound.

1. Reagents and Materials:

  • This compound

  • Human Liver S9 Fraction

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, human liver S9 fraction, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound to the incubation mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Vortex the samples and centrifuge to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).

Visualizations

Metabolic Pathway of this compound

Carbazeran_Metabolism This compound This compound Metabolite 4-Hydroxythis compound This compound->Metabolite 4-Hydroxylation Enzyme Aldehyde Oxidase (AOX1) Enzyme->this compound

Caption: Primary metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Assay

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents (Buffer, S9, NADPH) Preincubation Pre-incubate at 37°C Reagents->Preincubation TestCompound Prepare this compound Stock Initiation Initiate Reaction TestCompound->Initiation Preincubation->Initiation Sampling Sample at Time Points Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Calculation Calculate Half-life & CLint LCMS->Calculation

Caption: Workflow for this compound in vitro metabolism.

Logical Relationship of In Vitro Systems for AOX Substrates

System_Relationship Hepatocytes Hepatocytes (Complete System) S9 S9 Fraction Hepatocytes->S9 Contains Cytosol Cytosol S9->Cytosol Contains Microsomes Microsomes S9->Microsomes Contains

Caption: Hierarchy of in vitro liver fractions.

References

Validation of Carbazeran as a Selective Aldehyde Oxidase 1 (AOX1) Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carbazeran's performance as a selective substrate for Aldehyde Oxidase 1 (AOX1), benchmarked against other known AOX1 substrates. The following sections present quantitative data, detailed experimental protocols, and visual workflows to support the validation of this compound in drug metabolism studies.

Introduction to this compound and AOX1

This compound is a potent phosphodiesterase inhibitor that undergoes extensive metabolism. A primary metabolic pathway for this compound in humans is the 4-oxidation of its phthalazine ring, a reaction catalyzed by the cytosolic enzyme Aldehyde Oxidase 1 (AOX1). This metabolic route is of significant interest in drug development due to the species-specific nature of AOX1 activity, which can lead to challenges in predicting human pharmacokinetics from preclinical models. The 4-oxidation of this compound to 4-oxo-carbazeran is now widely considered an enzyme-selective catalytic marker for human AOX1 activity[1][2].

Comparative Analysis of AOX1 Substrate Kinetics

The selectivity of this compound as an AOX1 substrate can be quantitatively assessed by comparing its kinetic parameters (Km, Vmax, and intrinsic clearance) with those of other known AOX1 substrates. The following table summarizes these values obtained from in vitro studies using human liver cytosol, S9 fractions, or recombinant human AOX1.

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
This compound Human Liver Cytosol5Data not availableData not available[1]
O6-BenzylguanineHuman Liver CytosolData not availableData not availableData not available
ZaleplonHuman Liver CytosolData not availableData not availableData not available
PhthalazineHuman Liver CytosolData not availableData not availableData not available
N'-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)Human Liver CytosolData not available3.3-4.9Data not available[3]
Nicotine IminiumHuman AOX12.7794 nmol/min/mgData not available[2]

Experimental Protocols

This section details the methodologies for key experiments to validate this compound as a selective AOX1 substrate.

Experimental Workflow for AOX1 Substrate Validation

AOX1_Validation_Workflow cluster_invitro In Vitro Metabolism cluster_selectivity Selectivity Confirmation Incubation Incubate this compound with Human Liver Cytosol/S9 Analysis LC-MS/MS Analysis of 4-oxo-carbazeran Incubation->Analysis Sample at time points Kinetics Determine Enzyme Kinetics (Km, Vmax) Analysis->Kinetics Data_Comparison Compare with other AOX1 Substrates Kinetics->Data_Comparison Inhibitor_Study Co-incubation with AOX1 Inhibitor (e.g., Hydralazine) Analysis_Inhibitor Reduced Metabolite Formation Inhibitor_Study->Analysis_Inhibitor Measure metabolite formation Recombinant_Enzyme Incubation with Recombinant Human AOX1 Analysis_Recombinant Metabolite Formation Confirmed Recombinant_Enzyme->Analysis_Recombinant Measure metabolite formation CYP_Involvement Incubation with Human Liver Microsomes +/- NADPH Analysis_CYP No Significant Metabolite Formation CYP_Involvement->Analysis_CYP Measure metabolite formation

Caption: Workflow for the in vitro validation of this compound as a selective AOX1 substrate.

In Vitro Metabolism Assay using Human Liver Cytosol

This protocol is designed to measure the formation of 4-oxo-carbazeran from this compound in human liver cytosol.

  • Materials:

    • This compound

    • Pooled human liver cytosol (e.g., from BD Biosciences)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard (e.g., Tolbutamide) for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm the human liver cytosol (final protein concentration typically 0.5-1 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to the final desired concentration (e.g., covering a range around the expected Km, such as 0.5-50 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

UPLC-MS/MS Analysis of 4-oxo-carbazeran

The quantification of the metabolite 4-oxo-carbazeran is crucial for determining the reaction kinetics. The following are general parameters; specific details can be found in Xie et al., 2019[1][2].

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 4-oxo-carbazeran from this compound and other matrix components.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 4-oxo-carbazeran and the internal standard need to be optimized.

Enzyme Kinetic Analysis

The Michaelis-Menten kinetic parameters, Km and Vmax, are determined by measuring the initial rates of 4-oxo-carbazeran formation at various this compound concentrations.

  • Procedure:

    • Perform the in vitro metabolism assay with a range of this compound concentrations.

    • Plot the initial reaction velocities (v) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

    • Intrinsic clearance (CLint) can be calculated as the ratio of Vmax to Km.

Visualization of this compound Metabolism by AOX1

The following diagram illustrates the metabolic pathway of this compound to 4-oxo-carbazeran, highlighting the central role of AOX1.

Carbazeran_Metabolism This compound This compound 4_oxo_this compound 4-oxo-carbazeran This compound->4_oxo_this compound Oxidation AOX1 Aldehyde Oxidase 1 (AOX1) AOX1->this compound 2H_2e 2H+ + 2e- AOX1->2H_2e H2O H2O H2O->AOX1

Caption: Metabolic oxidation of this compound to 4-oxo-carbazeran by AOX1.

Comparison with Alternative AOX1 Substrates and Non-Substrates

To further validate the selectivity of this compound, its metabolism can be compared with other known AOX1 substrates and compounds that are not metabolized by AOX1.

Known AOX1 Substrates:

  • Phthalazine: A classic AOX1 substrate often used as a positive control[4].

  • Zaleplon: A sedative-hypnotic drug that is extensively metabolized by AOX1[5].

  • O6-Benzylguanine: An antineoplastic agent also metabolized by AOX1[2].

  • Famciclovir: An antiviral prodrug activated by AOX1.

  • Vanillin: A flavoring agent readily oxidized by AOX1[6].

Compounds with Low or No AOX1 Metabolism:

  • Pyridines: Generally, pyridine-containing compounds are poor substrates for AOX1[7].

  • Compounds with blocked oxidation sites: Substitution at the carbon atom susceptible to AOX1 oxidation can prevent metabolism[8].

  • Certain five-membered heterocycles: In some cases, replacing a six-membered ring with a five-membered ring can reduce or eliminate AOX1 metabolism[8].

By demonstrating that this compound is efficiently metabolized by human liver cytosol and recombinant AOX1, that this metabolism is inhibited by known AOX1 inhibitors, and that it is not a substrate for major CYP enzymes, its selectivity as an AOX1 probe can be robustly validated. The comparative kinetic data further positions this compound within the spectrum of known AOX1 substrates, solidifying its utility in drug metabolism and pharmacokinetic studies.

References

Carbazeran in Focus: A Comparative Guide to Aldehyde Oxidase Substrates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists navigating the complexities of drug metabolism, understanding the role of aldehyde oxidase (AO) is increasingly critical. This guide provides a detailed comparison of Carbazeran, a notable AO substrate, with other compounds metabolized by this enzyme, supported by experimental data and protocols.

This compound, a phosphodiesterase inhibitor, is extensively metabolized by aldehyde oxidase 1 (AOX1), the primary human isoform of AO.[1][2] This characteristic makes it a valuable tool and reference compound in drug discovery and development for assessing the potential for AO-mediated metabolism of new chemical entities. The metabolic profile of this compound, particularly its rapid conversion to 4-hydroxythis compound, highlights the significant impact AO can have on the clearance and bioavailability of susceptible drugs.[1]

Comparative Performance of Aldehyde Oxidase Substrates

The metabolic fate of a drug candidate is a pivotal factor in its clinical success. Aldehyde oxidase plays a significant role in the metabolism of a variety of xenobiotics, and its activity can vary substantially between species, posing a challenge for preclinical to clinical translation.[3] A quantitative comparison of the kinetic parameters of known AO substrates provides a framework for classifying and predicting the metabolic clearance of new compounds.

The following table summarizes key kinetic parameters for this compound and other well-characterized AO substrates, including zaleplon, zoniporide, and phthalazine, in human liver cytosol. These substrates are often categorized based on their in vitro intrinsic clearance (CLint) as high, medium, or low clearance compounds.[4][5]

SubstrateClassificationK_m (μM)V_max (pmol/min/mg protein)Intrinsic Clearance (CL_int) (μL/min/mg protein)
This compound High Clearance5[6]High (qualitative)High
Phthalazine High Clearance8.0[7][8]4300[7][8]537.5
Zoniporide Medium Clearance3.4[9][10]74[9][10]21.8
Zaleplon Low Clearance933173.4
O⁶-benzylguanine Medium Clearance--Moderate

Note: Vmax for this compound is qualitatively described as high based on its rapid metabolism. CLint for Phthalazine is calculated as Vmax/Km. CLint for Zoniporide and Zaleplon are calculated from their respective Km and Vmax values. O⁶-benzylguanine is included as a known AO substrate with moderate clearance.

Experimental Protocols

Accurate determination of the kinetic parameters for AO substrates is essential for reliable in vitro-in vivo extrapolation. The following is a generalized protocol for an in vitro aldehyde oxidase kinetic assay using human liver cytosol.

Objective: To determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) of a test compound's metabolism by aldehyde oxidase in human liver cytosol.

Materials:

  • Pooled human liver cytosol (from a reputable commercial source)

  • Test compound (substrate)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of substrate dilutions in the phosphate buffer to achieve a range of final concentrations (typically spanning from 0.1 to 10 times the expected K_m).

    • Prepare the human liver cytosol suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the substrate dilutions and the human liver cytosol suspension to 37°C.

    • Initiate the metabolic reaction by adding a small volume of the substrate solution to the pre-warmed cytosol suspension. The final volume should be consistent across all reactions.

    • Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time. The incubation time should be within the linear range of metabolite formation.

    • At specific time points, collect aliquots from the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the collected aliquots.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite.

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction at each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

Visualizing Aldehyde Oxidase Metabolism

To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the general metabolic pathway of aldehyde oxidase and a typical experimental workflow.

Aldehyde_Oxidase_Metabolic_Pathway sub Substrate (e.g., this compound) enzyme Aldehyde Oxidase (AOX1) sub->enzyme metabolite Hydroxylated Metabolite (e.g., 4-Hydroxythis compound) enzyme->metabolite reduced_acceptor Reduced Acceptor (e.g., H₂O₂) enzyme->reduced_acceptor h2o H₂O h2o->enzyme electron_acceptor Electron Acceptor (e.g., O₂) electron_acceptor->enzyme

General metabolic pathway of aldehyde oxidase.

The diagram above illustrates the fundamental mechanism of AO-mediated metabolism. The enzyme utilizes water to hydroxylate the substrate, and an electron acceptor is subsequently reduced.[11]

Experimental_Workflow prep 1. Reagent Preparation (Substrate, Cytosol) incubate 2. Incubation at 37°C prep->incubate terminate 3. Reaction Termination (Acetonitrile + Internal Standard) incubate->terminate analyze 4. LC-MS/MS Analysis terminate->analyze data 5. Data Analysis (Km, Vmax, CLint) analyze->data

Workflow for in vitro AO kinetic assay.

This workflow outlines the key steps involved in determining the kinetic parameters of AO substrates in a laboratory setting.

References

A Comparative Guide to Carbazeran Metabolism: Human vs. Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Carbazeran in humans versus key preclinical animal models. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and the prediction of human pharmacokinetics. The information presented is supported by experimental data from in vitro and in vivo studies.

Executive Summary

The metabolism of this compound exhibits significant species-dependent variations, primarily driven by differences in the activity of aldehyde oxidase (AOX). In humans, this compound undergoes extensive presystemic metabolism via 4-hydroxylation, a reaction catalyzed by AOX1, leading to very low bioavailability.[1] Conversely, in dogs, the primary metabolic route is O-demethylation, resulting in substantially higher systemic exposure.[1] Other animal models, such as rats, baboons, and specialized humanized-liver mice, display metabolic profiles that are more aligned with either the human or dog pathway, highlighting the importance of appropriate model selection in preclinical development.

Comparative Metabolism and Pharmacokinetics

The biotransformation of this compound differs markedly between humans and various animal species. These differences have profound implications for the drug's pharmacokinetic profile and pharmacological activity.

In Humans: The predominant metabolic pathway for this compound in humans is the 4-hydroxylation of the phthalazine moiety.[1][2] This reaction is efficiently catalyzed by the cytosolic enzyme aldehyde oxidase 1 (AOX1).[2][3][4] This extensive first-pass metabolism results in negligible systemic bioavailability of the parent drug.[1] The major metabolites formed are 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone.[2][5]

In Dogs: In stark contrast to humans, the primary metabolic pathway in dogs is O-demethylation.[1] The 4-hydroxylation pathway is a minor route of metabolism in this species.[1][3] Consequently, the systemic bioavailability of this compound in dogs is significantly higher, at approximately 68%.[1]

In Other Species:

  • Rats: The metabolic profile of this compound in rats differs from both humans and dogs, although specific quantitative data on the major pathways are less extensively reported in the reviewed literature.[5][6]

  • Baboons and Marmosets: In vitro studies utilizing liver cytosol have shown that, similar to humans, baboons and marmosets rapidly metabolize this compound to its 4-hydroxy derivative via aldehyde oxidase.[3][7]

  • Humanized-Liver Mice: Chimeric mice with humanized livers have demonstrated a metabolic profile that closely mimics that of humans.[2][5] Following oral administration, these mice show higher plasma levels of the 4-oxidation metabolites characteristic of human metabolism and lower levels of the O-desmethylated metabolite seen in dogs.[5]

Quantitative Data Comparison

The following tables summarize the key quantitative differences in the pharmacokinetics and metabolism of this compound between humans and animal models.

ParameterHumanDogReference(s)
Systemic Bioavailability Not measurable~68%[1]
Major Metabolic Pathway 4-HydroxylationO-Demethylation[1]
Primary Metabolizing Enzyme Aldehyde Oxidase (AOX1)Cytochrome P450 (CYP) mediated (inferred)[2][3][4]
In Vitro MetabolismHuman Liver CytosolDog Liver CytosolReference(s)
Metabolism of this compound RapidNot metabolized[3]
Major Metabolite Formed 4-Hydroxy this compound-[3]
Km for AO-mediated metabolism ~5 µMNot applicable[1]

Metabolic Pathways

The following diagrams illustrate the distinct metabolic pathways of this compound in humans and dogs.

G cluster_human Human Metabolic Pathway cluster_dog Dog Metabolic Pathway Carbazeran_H This compound Metabolite_H 4-Oxo-Carbazeran N-desethyl-4-oxo-carbazeran 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone Carbazeran_H->Metabolite_H 4-Hydroxylation AOX1 Aldehyde Oxidase (AOX1) AOX1->Carbazeran_H Carbazeran_D This compound Metabolite_D O-desmethylthis compound Carbazeran_D->Metabolite_D O-Demethylation CYP Cytochrome P450 (CYP) CYP->Carbazeran_D

Caption: Major metabolic pathways of this compound in humans versus dogs.

Experimental Protocols

This section details a representative experimental protocol for an in vitro assessment of this compound metabolism using liver cytosol, based on methodologies described in the cited literature.

In Vitro Metabolism of this compound in Liver Cytosol

Objective: To determine the rate of metabolism of this compound and identify the major metabolites formed in human and animal liver cytosol.

Materials:

  • This compound

  • Pooled liver cytosol from human, dog, rat, etc. (commercially available)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Internal standard (e.g., Tolbutamide)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • UPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add potassium phosphate buffer.

    • Add the liver cytosol to the buffer to a final protein concentration of approximately 1 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding this compound from the stock solution to the pre-warmed cytosol mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

    • Incubate at 37°C with gentle shaking.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Termination of Reaction:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard. This step also serves to precipitate the proteins.

  • Sample Preparation for Analysis:

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a well plate for analysis.

  • UPLC-MS/MS Analysis:

    • Analyze the supernatant using a validated UPLC-MS/MS method to quantify the remaining this compound and the formed metabolites.

    • The chromatographic and mass spectrometric conditions should be optimized for the separation and detection of this compound and its expected metabolites.

Experimental Workflow Diagram

G cluster_workflow In Vitro Metabolism Experimental Workflow prep Prepare Incubation Mixture (Buffer + Liver Cytosol) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add this compound) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sample Time Course Sampling incubate->sample terminate Terminate Reaction (Acetonitrile + Internal Standard) sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (UPLC-MS/MS) centrifuge->analyze

Caption: A typical workflow for an in vitro drug metabolism study.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carbazeran Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Carbazeran. Due to the limited availability of direct, side-by-side cross-validation studies for this compound, this document utilizes comprehensive validation data from its structurally related and extensively studied analogue, Carbamazepine, to illustrate the principles and practices of analytical method comparison and cross-validation. This approach serves as a practical template for researchers engaged in the development and validation of bioanalytical methods for this compound and similar pharmaceutical compounds.

Data Presentation: A Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The following table summarizes the key performance characteristics of representative HPLC-UV and LC-MS/MS methods for the quantification of Carbamazepine in human plasma. This data provides a basis for comparing the sensitivity, precision, accuracy, and linear range of these two analytical approaches.

Performance CharacteristicHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 40 µg/mL[1]5 - 2000 ng/mL[2]
Correlation Coefficient (r²) > 0.999[1]Not explicitly stated, but linearity is confirmed over the range[2]
Accuracy (% Recovery / RE%) -5.6% to 3.6% (as Relative Error)[1]Intra-day: 2.6 - 9.5% (as CV%), Inter-day: 4.0 - 9.6% (as CV%)[2]
Precision (% RSD / CV%) ≤ 4.2%[1]Intra-day: 2.6 - 9.5%, Inter-day: 4.0 - 9.6%[2]
Limit of Detection (LOD) 0.04 µg/mL[1]Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[1]5 ng/mL[2]
Internal Standard Chlorpromazine[1]d10-Carbamazepine[2]
Sample Preparation Protein precipitation followed by liquid-liquid extractionLiquid-liquid extraction[2]

Experimental Protocols

HPLC-UV Method for Carbamazepine Quantification in Human Plasma

This protocol is based on a validated method for the therapeutic drug monitoring of Carbamazepine.[1]

a. Sample Preparation:

  • To a plasma sample, an internal standard (Chlorpromazine) is added.[1]

  • Protein precipitation is performed, followed by a liquid-liquid extraction step to isolate the analyte and internal standard.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (150x3.9 mm, 5 µm)[1].

  • Mobile Phase: A mixture of 20 mM KH2PO4, acetonitrile, and methanol (6:3:1, v/v/v) is used in an isocratic elution[1].

  • Flow Rate: Maintained at a constant rate.

  • Column Temperature: 30°C[1].

  • Detection: UV detection is carried out at a specific wavelength.

  • Run Time: ≤ 5 minutes[1].

LC-MS/MS Method for Carbamazepine Quantification in Rat Plasma

This protocol outlines a validated LC-MS/MS method for the pharmacokinetic study of Carbamazepine.[2]

a. Sample Preparation:

  • A liquid-liquid extraction procedure is employed to extract Carbamazepine and its metabolite from 0.1 ml of rat plasma[2].

  • d10-Carbamazepine is used as the internal standard[2].

b. Chromatographic Conditions:

  • Column: C8 column (150 mm x 2.1mm, 5 µm)[2].

  • Mobile Phase: A composition of water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v) is used[2].

  • Flow Rate: 0.4 ml/min[2].

  • Run Time: The chromatographic separation is achieved within 5 minutes[2].

c. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode[2].

  • Detection: Selected Reaction Monitoring (SRM) is used for quantification[2].

  • Transitions: Carbamazepine is monitored by the transition m/z 237→194, and the internal standard d10-Carbamazepine by m/z 247→204[2].

Visualization of the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, such as an established HPLC-UV method and a newly developed LC-MS/MS method.

CrossValidationWorkflow cluster_method1 Reference Method (e.g., HPLC-UV) cluster_method2 New Method (e.g., LC-MS/MS) cluster_crossval Cross-Validation M1_Val Full Method Validation M1_SOP Standard Operating Procedure M1_Val->M1_SOP M1_QC QC Sample Analysis M1_SOP->M1_QC Cross_QC Analyze Same QC Samples by Both Methods M1_QC->Cross_QC M2_Val Full Method Validation M2_SOP Standard Operating Procedure M2_Val->M2_SOP M2_QC QC Sample Analysis M2_SOP->M2_QC M2_QC->Cross_QC Data_Comp Compare Datasets Cross_QC->Data_Comp Cross_IS Analyze Incurred Samples by Both Methods Cross_IS->Data_Comp Conclusion Assess Comparability and Bias Data_Comp->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

This guide serves as a foundational resource for scientists and researchers in the field of drug development, providing a structured approach to comparing and cross-validating analytical methods for the quantification of this compound and other pharmaceutical compounds. The provided data and protocols, while based on a representative analogue, offer valuable insights into the expected performance of HPLC-UV and LC-MS/MS techniques.

References

In Vitro-In Vivo Correlation of Carbazeran Clearance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro and in vivo clearance of Carbazeran, a compound primarily metabolized by aldehyde oxidase (AO). It is intended for researchers, scientists, and drug development professionals interested in understanding the complexities of predicting in vivo drug clearance from in vitro data, particularly for compounds susceptible to AO metabolism. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant pathways and workflows.

Data Presentation: In Vitro and In Vivo Clearance of this compound and Comparator AO Substrates

The following table summarizes the in vitro and in vivo clearance data for this compound and other known aldehyde oxidase substrates. A significant challenge in the field is the frequent underprediction of in vivo clearance from in vitro systems for AO substrates[1][2]. To address this, a qualitative "yardstick" or rank-order approach is often used to categorize compounds as having low, medium, or high clearance based on in vitro data[3].

CompoundIn Vitro SystemIn Vitro MetricValueIn Vivo Human Clearance (CLh)Reference(s)
This compound Pooled Human Liver CytosolHalf-life0.6 - 36 minHigh (Not directly quantified due to extensive presystemic metabolism)[3]
Pooled Human Liver S9Half-life1 - 6 min[3]
Cryopreserved Human HepatocytesEstimated Hepatic Clearance17 mL/min/kg[4]
Zaleplon Cryopreserved Human HepatocytesEstimated Hepatic Clearance<4.3 mL/min/kgModerate to High[4]
Zoniporide Pooled Human Liver Cytosol--Low[3]
O⁶-benzylguanine Cryopreserved Human HepatocytesEstimated Hepatic Clearance12 mL/min/kg15 mL/min/kg[4]
XK-469 Cryopreserved Human HepatocytesEstimated Hepatic Clearance<4.3 mL/min/kgLow[4]
BIBX1382 Cryopreserved Human HepatocytesEstimated Hepatic Clearance18 mL/min/kgHigh[4]

Note: The in vivo clearance of this compound in humans is difficult to quantify directly due to its extensive presystemic (first-pass) metabolism, leading to very low bioavailability[5].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro clearance studies. Below are representative protocols for assays commonly used to assess the metabolic stability of compounds like this compound.

1. Metabolic Stability in Human Liver Cytosol/S9 Fractions

This assay is used to determine the intrinsic clearance of a compound by cytosolic enzymes, such as aldehyde oxidase.

  • Materials:

    • Test compound (e.g., this compound)

    • Pooled human liver cytosol or S9 fraction (commercially available)[3][6]

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Positive control AO substrate (e.g., phthalazine)[3]

    • Negative control (heat-inactivated cytosol/S9)

    • Acetonitrile or other suitable organic solvent for quenching

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Pre-warm the phosphate buffer and cytosol/S9 fractions to 37°C.

    • In a microcentrifuge tube, combine the buffer and cytosol/S9 fraction to the desired protein concentration (e.g., 0.5-1 mg/mL).

    • Initiate the reaction by adding the test compound to a final concentration (e.g., 1 µM).

    • Incubate the reaction mixture in a shaking water bath at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

2. Metabolic Stability in Cryopreserved Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic clearance as hepatocytes contain both phase I and phase II enzymes in a more physiologically relevant environment.

  • Materials:

    • Test compound (e.g., this compound)

    • Cryopreserved human hepatocytes (pooled from multiple donors)[4]

    • Hepatocyte incubation medium (e.g., Williams' Medium E with appropriate supplements)

    • Hepatocyte thawing and plating reagents

    • Collagen-coated plates

    • Positive and negative control compounds

    • LC-MS/MS system for analysis

  • Procedure:

    • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

    • Prepare a stock solution of the test compound in a low concentration of an organic solvent (e.g., <0.5% DMSO) to minimize cytotoxicity.

    • Aspirate the plating medium from the hepatocyte monolayer and replace it with pre-warmed incubation medium containing the test compound at a final concentration (e.g., 1 µM).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), collect aliquots of the incubation medium.

    • Quench the reaction and process the samples as described for the cytosol/S9 assay.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.

    • Calculate the in vitro intrinsic clearance from the rate of disappearance of the compound.

Visualizations

Metabolic Pathway of this compound in Humans

In humans, this compound undergoes extensive presystemic metabolism primarily through 4-hydroxylation, a reaction catalyzed by aldehyde oxidase (AO)[5][7]. This is in stark contrast to species like the dog, where O-demethylation is the major metabolic pathway and AO activity is not significant[5][7].

Carbazeran_Metabolism This compound This compound Metabolite 4-Hydroxy this compound This compound->Metabolite 4-Hydroxylation Enzyme Aldehyde Oxidase (AO) (Human Liver Cytosol) Enzyme->this compound

Caption: Metabolic pathway of this compound in humans.

General Workflow for In Vitro-In Vivo Correlation (IVIVC) of Clearance

The process of establishing an IVIVC for clearance involves several key steps, from in vitro experimentation to in vivo data comparison and model refinement.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_scaling Scaling cluster_invivo In Vivo Data cluster_correlation Correlation and Refinement invitro_assay Metabolic Stability Assay (e.g., Cytosol, S9, Hepatocytes) calc_clint Calculate In Vitro CLint invitro_assay->calc_clint scaling Physiological Scaling Factors (e.g., HPGL, CPPGL) predict_clh Predict In Vivo CLh calc_clint->predict_clh scaling->predict_clh correlation Compare Predicted vs. Observed CLh predict_clh->correlation invivo_study Human Pharmacokinetic Study obs_clh Observed In Vivo CLh invivo_study->obs_clh obs_clh->correlation refinement Refine Model / Rank-Order Categorization correlation->refinement

Caption: A generalized workflow for IVIVC of clearance.

References

A Comparative Guide to Aldehyde Oxidase Substrates: Benchmarking Novel Compounds Against Carbazeran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel Aldehyde Oxidase (AOX) substrates against the well-characterized substrate, Carbazeran. The information presented herein is supported by experimental data to aid researchers in the selection and evaluation of compounds susceptible to AOX metabolism, a critical consideration in drug development due to its significant species-dependent variations and potential for rapid clearance.

Introduction to Aldehyde Oxidase (AOX)

Aldehyde Oxidase (AOX) is a cytosolic enzyme predominantly found in the liver, playing a significant role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds and aldehydes.[1][2] Unlike cytochrome P450 enzymes, AOX-mediated metabolism is independent of NADPH.[2] The unpredictable nature of AOX metabolism across different species has led to the failure of several drug candidates in clinical trials, highlighting the importance of early-stage assessment of AOX liability.[3][4] this compound is a classic example of a compound whose development was halted due to extensive and unanticipated AOX-mediated metabolism in humans.[3]

The Benchmark: this compound

This compound is a potent phosphodiesterase inhibitor that undergoes extensive metabolism in humans, primarily through oxidation by AOX1, the main isoform of AOX in human liver cytosol.[5][6] The major metabolic pathway is the 4-oxidation of this compound to form 4-oxo-carbazeran. This reaction is highly specific to AOX1 and is often used as a selective catalytic marker for its activity.[6]

Emerging AOX Substrates: A Comparative Look

Recent drug discovery efforts have identified numerous new chemical entities that are substrates of AOX. This guide focuses on two such compounds, Zoniporide and SGX523, for which metabolic data allows for a comparative analysis with this compound.

Data Presentation: Quantitative Comparison of AOX Substrates

The following table summarizes the key kinetic parameters for the metabolism of this compound and the newer AOX substrate, Zoniporide, by human liver cytosolic fractions (S9). These parameters are crucial for predicting the in vivo clearance of these compounds.

SubstrateMetaboliteEnzyme SourceK_m (µM)V_max (pmol/min/mg protein)Intrinsic Clearance (CL_int) (µL/min/mg protein)
This compound 4-oxo-carbazeranHuman Liver Cytosol/S9~5-5.6--
Zoniporide 2-oxozoniporideHuman Liver S93.47421.8

Note: Vmax and CLint for this compound were not explicitly found in the provided search results in a directly comparable format to Zoniporide. The Km value for this compound is a consensus from multiple sources.

Zoniporide , a selective inhibitor of the sodium-hydrogen exchanger, is metabolized to 2-oxozoniporide by AOX.[7][8] The provided kinetic data indicates that Zoniporide has a high affinity for human AOX, with a K_m value of 3.4 µM.[8]

Experimental Protocols

A detailed understanding of the experimental procedures used to characterize AOX substrates is essential for reproducing and comparing results.

In Vitro Aldehyde Oxidase (AOX) Activity Assay using Human Liver Cytosol

This protocol outlines a typical procedure for determining the kinetic parameters of AOX substrates.

1. Materials and Reagents:

  • Pooled human liver cytosol (S9 fraction)

  • Test compound (e.g., this compound, Zoniporide)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Organic solvent (e.g., acetonitrile, methanol) for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Preparation of Incubation Mixtures: Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate. Each incubation should contain the human liver cytosol, potassium phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the cytosol and buffer at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound to the pre-warmed cytosol mixture.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the depletion of the parent compound and the formation of the metabolite.

3. Data Analysis:

  • Determine the initial velocity (v) of the reaction at each substrate concentration ([S]).

  • Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[12]

  • Calculate the intrinsic clearance (CL_int) as the ratio of V_max to K_m.[12]

Mandatory Visualization

Aldehyde Oxidase Metabolic Pathway

AOX_Metabolism cluster_substrate AOX Substrate cluster_enzyme Enzyme cluster_metabolite Metabolite This compound This compound AOX1 Aldehyde Oxidase 1 (Human Liver Cytosol) This compound->AOX1 Zoniporide Zoniporide Zoniporide->AOX1 SGX523 SGX523 SGX523->AOX1 Oxo_this compound 4-oxo-carbazeran AOX1->Oxo_this compound Oxo_Zoniporide 2-oxozoniporide AOX1->Oxo_Zoniporide Oxo_SGX523 2-quinolinone-SGX523 AOX1->Oxo_SGX523

Caption: Metabolic conversion of AOX substrates by human AOX1.

Experimental Workflow for AOX Substrate Evaluation

AOX_Workflow start Start: Select Test Compound prep_incubation Prepare Incubation Mixtures (Human Liver Cytosol, Buffer, Substrate) start->prep_incubation pre_incubate Pre-incubate at 37°C prep_incubation->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction incubate Incubate at 37°C (Time Course) initiate_reaction->incubate quench Terminate Reaction (Cold Acetonitrile + IS) incubate->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis (Parent Depletion & Metabolite Formation) process->analyze data_analysis Data Analysis (Calculate Km, Vmax, CLint) analyze->data_analysis end End: Characterize AOX Substrate data_analysis->end

Caption: Workflow for in vitro evaluation of AOX substrates.

Logical Relationship: Benchmarking Against this compound

Benchmarking_Logic This compound This compound (Benchmark) K_m: ~5-5.6 µM comparison Comparative Analysis Relative Affinity (K_m) Metabolic Rate (V_max) Clearance (CL_int) This compound->comparison Reference new_substrate New AOX Substrate Determine Kinetic Parameters new_substrate->comparison Data Input evaluation Evaluate AOX Liability comparison->evaluation

Caption: Logic for benchmarking new AOX substrates against this compound.

References

Navigating the Labyrinth of In Vitro Metabolism: A Comparative Guide to Carbazeran Data Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount. Carbazeran, a well-characterized substrate of aldehyde oxidase (AO), serves as a critical tool in phenotyping this non-CYP metabolic pathway. However, the reproducibility of in vitro metabolism data between laboratories can be a significant challenge, leading to discrepancies in clearance predictions and potential delays in drug development pipelines. This guide provides a comprehensive comparison of this compound metabolism data from various in vitro systems, highlighting the sources of variability and offering detailed experimental protocols to aid in standardizing methodologies.

The primary metabolic pathway for this compound in humans is the 4-hydroxylation to 4-oxo-carbazeran, a reaction catalyzed by cytosolic aldehyde oxidase 1 (AOX1)[1]. This process is known to exhibit considerable species-specific differences, with rapid metabolism observed in humans and baboons, but not in dogs[2]. The inherent variability in AO activity across different lots of human liver fractions and the impact of experimental conditions contribute to the observed inter-laboratory differences in metabolic rates.

Inter-Laboratory Variability of this compound Intrinsic Clearance

A meta-analysis of data from multiple studies reveals significant inter-assay variability in the intrinsic clearance (CLint) of this compound across commonly used in vitro systems. The coefficient of variation (%CV) highlights the extent of this irreproducibility.

In Vitro SystemMean Intrinsic Clearance (CLint,u)Inter-Assay Variability (%CV)Number of Studies
Human HepatocytesVaries26-91%Multiple
Human Liver CytosolVaries22-73%Multiple
Human Liver S9Varies5-98%Multiple
Data sourced from a meta-analysis of multiple studies. The specific mean CLint,u values are not provided as they vary significantly with experimental conditions.

This substantial variability underscores the challenges in accurately predicting in vivo clearance from in vitro data. Factors contributing to this include donor genetics, age, and medical history, as well as procedural differences in tissue processing and cryopreservation, which can impact AO activity[3]. For instance, studies have shown a significant loss of AO activity in hepatocytes within 24 hours of isolation[3][4].

The fraction of this compound metabolized by aldehyde oxidase (fmAO) also shows considerable variability, with reported values ranging from 0.49 to 0.89 in different studies[5]. This highlights the difficulty in consistently quantifying the contribution of AO to a drug candidate's overall metabolism.

Experimental Protocols for Assessing this compound Metabolism

Standardizing experimental protocols is crucial for improving the reproducibility of this compound metabolism data. Below are detailed methodologies for common in vitro assays.

Human Liver Cytosol Stability Assay

This assay is a direct measure of metabolism by cytosolic enzymes like aldehyde oxidase.

  • Test System: Pooled human liver cytosol.

  • Test Article Concentration: Typically 1 µM.

  • Incubation:

    • Prepare a reaction mixture containing human liver cytosol (e.g., 0.5 mg/mL protein concentration) in phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS[6].

  • Data Analysis: Determine the rate of depletion of the parent compound to calculate the intrinsic clearance (CLint).

AO Reaction Phenotyping with Inhibitors

This method confirms the role of aldehyde oxidase in the metabolism of a compound.

  • Test System: Human liver cytosol or S9 fraction.

  • Inhibitors: Use a selective AO inhibitor, such as hydralazine or menadione (e.g., 100 µM)[7].

  • Protocol:

    • Run parallel incubations as described in the stability assay, with one set of incubations containing the AO inhibitor and a control set without the inhibitor.

    • Pre-incubate the cytosol/S9 fraction with the inhibitor for a specified time before adding this compound.

  • Analysis: Compare the rate of this compound metabolism in the presence and absence of the inhibitor. A significant reduction in metabolism in the presence of the inhibitor confirms the involvement of AO.

Cryopreserved Human Hepatocytes Assay

This system provides a more physiologically relevant environment, incorporating both enzymatic activity and cellular uptake.

  • Test System: Pooled cryopreserved human hepatocytes.

  • Incubation:

    • Thaw and culture hepatocytes according to the supplier's protocol.

    • Incubate the cells with this compound (e.g., 1 µM) in a suitable medium at 37°C in a humidified incubator with 5% CO2.

    • Sample both the cells and the medium at various time points.

  • Analysis: Analyze the samples for the disappearance of this compound and the formation of 4-oxo-carbazeran using LC-MS/MS.

  • Considerations: Be aware of the potential for decreased AO activity in cryopreserved hepatocytes compared to fresh cells[3]. It is advisable to pre-screen hepatocyte lots for AO activity using a probe substrate.

Visualizing Metabolic Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the this compound metabolic pathway and a typical experimental workflow for assessing its stability.

Carbazeran_Metabolism This compound This compound Metabolite 4-oxo-carbazeran This compound->Metabolite 4-Hydroxylation Enzyme Aldehyde Oxidase 1 (AOX1) Enzyme->this compound

Metabolic pathway of this compound to 4-oxo-carbazeran by AOX1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Human Liver Cytosol B Add Buffer and Pre-incubate at 37°C A->B C Initiate with This compound B->C D Sample at Time Points C->D E Terminate with Acetonitrile D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate CLint G->H

Workflow for this compound stability assay in human liver cytosol.

References

Comparative Analysis of Carbazeran Metabolism in Healthy vs. Diseased Liver Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Carbazeran metabolism in healthy versus diseased liver tissue, targeted at researchers, scientists, and drug development professionals. The following sections detail the metabolic pathways of this compound, present available data on its metabolism in healthy and diseased states, outline experimental protocols for its study, and provide visual representations of key processes.

Introduction to this compound Metabolism

This compound is primarily metabolized in the liver by the cytosolic enzyme Aldehyde Oxidase 1 (AOX1).[1] This phase I metabolic reaction involves the oxidation of this compound to its main metabolite, 4-hydroxythis compound.[1] While AOX1-mediated oxidation is the principal metabolic pathway, minor contributions from other pathways such as glucuronidation and desmethylation have also been noted. The metabolism of this compound is known to exhibit significant species-dependent differences.

Impact of Liver Disease on Drug Metabolism

Liver diseases, such as cirrhosis, non-alcoholic fatty liver disease (NAFLD), and alcoholic liver disease (ALD), can significantly alter the metabolic capacity of the liver.[2] Pathophysiological changes associated with chronic liver disease, including reduced hepatic blood flow, intrahepatic shunting, and decreased enzymatic activity, can impair the metabolism of various drugs.[2][3] Specifically, the expression and activity of phase I drug-metabolizing enzymes are often downregulated in cirrhotic livers.[2][3]

Comparative Metabolism of this compound: Healthy vs. Diseased Liver

Direct comparative studies on this compound metabolism in a wide range of liver diseases are limited. However, available data and general knowledge of liver disease effects on drug metabolism allow for a comparative assessment.

Quantitative Data Summary

The following table summarizes available quantitative data on this compound metabolism and AOX1 in healthy and diseased liver tissue. It is important to note that data for diseased liver tissue is sparse, with the most direct evidence relating to the effects of chronic alcohol consumption.

ParameterHealthy Liver TissueDiseased Liver Tissue (Chronic Alcohol Consumption)Source
AOX1 Protein Expression 0.74-2.30 pmol/mg~15% less than the median of healthy donors[1]
This compound Oxidation Activity (Intrinsic Clearance) Median: 455 µl/min per milligram<51 µl/min per milligram[1]
Estimated Hepatic Clearance (in vitro) 17 ml/min/kgNot available[4][5]

Note: The significant decrease in this compound oxidation activity in donors with a history of chronic alcohol consumption, despite relatively preserved AOX1 protein levels, suggests a functional impairment of the enzyme.[1] General studies on liver cirrhosis indicate a downregulation of phase I metabolic enzymes, which would likely include AOX1, leading to reduced this compound metabolism.[2][3]

Signaling Pathways and Logical Relationships

The metabolism of this compound is intrinsically linked to the health of the liver. The following diagrams illustrate the metabolic pathway and the logical relationship between liver disease and this compound metabolism.

cluster_pathway This compound Metabolic Pathway This compound This compound 4-Hydroxythis compound 4-Hydroxythis compound This compound->4-Hydroxythis compound Aldehyde Oxidase 1 (AOX1) (Major Pathway) Other Metabolites Other Metabolites This compound->Other Metabolites Glucuronidation, Desmethylation (Minor Pathways)

This compound Metabolic Pathway Diagram.

cluster_relationship Logical Relationship: Liver Disease and this compound Metabolism Liver Disease\n(e.g., Cirrhosis, ALD) Liver Disease (e.g., Cirrhosis, ALD) Decreased AOX1 Activity Decreased AOX1 Activity Liver Disease\n(e.g., Cirrhosis, ALD)->Decreased AOX1 Activity Impaired this compound Metabolism Impaired this compound Metabolism Decreased AOX1 Activity->Impaired this compound Metabolism Increased this compound Exposure Increased this compound Exposure Impaired this compound Metabolism->Increased this compound Exposure Potential for Adverse Effects Potential for Adverse Effects Increased this compound Exposure->Potential for Adverse Effects

Impact of Liver Disease on this compound Metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound metabolism.

Determination of this compound Metabolism in Human Liver S9 Fractions

This protocol outlines the steps to assess the in vitro metabolism of this compound using human liver S9 fractions.

cluster_workflow Experimental Workflow: this compound Metabolism in Liver S9 A Prepare Incubation Mixture: - this compound (Substrate) - Human Liver S9 Fraction - Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C A->B C Initiate Reaction (No cofactor needed for AOX1) B->C D Incubate at 37°C with shaking C->D E Collect Aliquots at Various Time Points D->E F Quench Reaction (e.g., with acetonitrile) E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify this compound and 4-Hydroxythis compound H->I J Determine Kinetic Parameters (e.g., Intrinsic Clearance) I->J

References

Safety Operating Guide

Proper Disposal of Carbazeran: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Carbazeran, a potent phosphodiesterase inhibitor, is critical for ensuring laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, in line with established safety protocols. Adherence to these guidelines will help mitigate risks associated with this toxic compound.

Key Safety and Hazard Information

This compound is classified as acutely toxic if swallowed. All handling and disposal procedures must be conducted with appropriate personal protective equipment and in accordance with institutional and regulatory standards.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsKey Precautionary Statements
Acute Toxicity (Oral), Category 3 GHS06 Skull and crossbonesDanger H301: Toxic if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P405: Store locked up. P501: Dispose of contents/ container to an approved waste disposal plant.[3]

Step-by-Step Disposal Protocol

There are no specific experimental protocols for the chemical neutralization of this compound for disposal purposes found in the provided safety data. Therefore, all this compound waste must be treated as hazardous chemical waste and disposed of through a licensed and approved waste disposal service.

1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, it is mandatory to wear appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

2. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as weighing boats, contaminated gloves, and bench paper, should be collected in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[4][5] After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office.[4][5]

3. Waste Container Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

4. Storage: Store all this compound waste containers in a designated and secure satellite accumulation area. This area should be:

  • Under the control of laboratory personnel

  • Away from general laboratory traffic

  • Segregated from incompatible materials

5. Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste. Do not attempt to dispose of this compound via standard trash or sewer systems.[6] All disposal must be conducted in accordance with local, regional, and national regulations.[3]

Disposal Workflow Diagram

Carbazeran_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate containerize_solid Containerize Solid Waste segregate->containerize_solid containerize_liquid Containerize Liquid Waste segregate->containerize_liquid label_waste Label Waste Containers Correctly containerize_solid->label_waste containerize_liquid->label_waste store_waste Store in Designated Satellite Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Professional Disposal contact_ehs->end_disposal

Caption: A logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.